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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-(2-Methoxyethanesulfonyl)azetidine Trifluoroacetic Acid

Executive Summary In contemporary medicinal chemistry, the transition from planar, lipophilic heterocycles to highly saturated, three-dimensional scaffolds is a fundamental strategy for improving the developability of dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar, lipophilic heterocycles to highly saturated, three-dimensional scaffolds is a fundamental strategy for improving the developability of drug candidates. Among these, the azetidine ring has emerged as a privileged structural motif[1]. Specifically, 3-(2-Methoxyethanesulfonyl)azetidine trifluoroacetic acid (CAS: 2731011-27-9) represents a highly specialized, polar building block[2]. By combining the conformational rigidity of a four-membered ring with the targeted hydrogen-bonding capacity of a functionalized sulfonyl group, this compound serves as an advanced bioisostere for traditional amines.

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic rationale in drug design, and self-validating protocols for its synthesis and characterization.

Structural and Physicochemical Properties

The utility of a building block is dictated by its physicochemical profile. For 3-(2-methoxyethanesulfonyl)azetidine, the properties are meticulously balanced to enhance aqueous solubility while maintaining target engagement vectors.

Causality of Key Properties
  • High Fraction of sp³ Carbons (Fsp³): The azetidine core and aliphatic tail provide an exceptionally high Fsp³ character. This three-dimensionality reduces flat-aromatic stacking, thereby lowering the melting point of the final Active Pharmaceutical Ingredient (API) and drastically improving thermodynamic solubility[3].

  • Acentric Symmetry: Substitution at the 3-position of the azetidine ring avoids the creation of a chiral center. This causality is critical for drug development: it simplifies the synthetic route, reduces the cost of goods (COGs) during scale-up, and eliminates the risk of in vivo chiral inversion[1].

  • Trifluoroacetic Acid (TFA) Salt Form: The free base of low-molecular-weight azetidines can be volatile and prone to oxidative degradation. Isolation as the TFA salt ensures a stable, highly crystalline solid that is easily handled and stored[4].

Quantitative Data Summary
PropertyValueSignificance / Causality in Drug Design
CAS Number 2731011-27-9Unique identifier for the TFA salt form[2].
Molecular Formula C₈H₁₄F₃NO₅SIncludes the base (C₆H₁₃NO₃S) and TFA counterion (C₂HF₃O₂).
Molecular Weight 293.26 g/mol (Salt)Low MW allows for downstream elaboration without exceeding Lipinski’s Rule of 5.
Topological Polar Surface Area ~63.7 Ų (Free base)Optimal for oral bioavailability; balances aqueous solubility with membrane permeability.
LogP (Estimated) < 0 (Highly Polar)The basic amine and strong sulfonyl dipole drastically lower lipophilicity, reducing off-target promiscuity.

Mechanistic Rationale in Drug Design (Bioisosterism)

The strategic incorporation of 3-(2-methoxyethanesulfonyl)azetidine into a drug scaffold is rarely accidental; it is a calculated bioisosteric replacement[5].

When replacing larger rings like piperidine or piperazine, the azetidine core restricts the spatial orientation of its substituents. This conformational rigidity lowers the entropic penalty upon binding to the target protein[3]. Furthermore, the sulfonyl moiety (–SO₂–) acts as a powerful, geometrically defined hydrogen-bond acceptor. Unlike planar carbonyls, the tetrahedral geometry of the sulfonyl oxygen atoms allows them to engage specific backbone amides in kinase hinge regions or deep, solvent-exposed pockets[6].

The addition of the methoxyethyl tail (–CH₂CH₂OCH₃) introduces a flexible, polar vector. The ether oxygen provides an auxiliary H-bond acceptor, while the terminal methyl group can cap a small lipophilic sub-pocket, displacing high-energy water molecules to provide an entropic boost to binding affinity.

Bioisostere cluster_0 Traditional Amines cluster_1 Privileged Azetidine Scaffold N1 Piperidine/Piperazine (High LogP, Flat) N2 Azetidine Core (Rigid, High Fsp3) N1->N2 Bioisosteric Replacement N3 Methoxyethanesulfonyl (Polar H-Bond Acceptor) N2->N3 C3-Substitution

Caption: Bioisosteric transition from traditional heterocycles to functionalized azetidines.

Synthetic Methodology & Validation

To ensure high purity and structural integrity, the synthesis of this building block must be approached as a self-validating system . The strained nature of the four-membered ring makes it susceptible to ring-opening under harsh nucleophilic conditions.

Step-by-Step Protocol
  • Thioetherification: React 1-Boc-3-iodoazetidine with 2-methoxyethanethiol using K₂CO₃ in DMF at 60°C.

    • Causality: The iodo leaving group is superior for the relatively hindered 3-position of the azetidine ring compared to chloro or bromo derivatives, ensuring complete conversion without requiring extreme temperatures that could degrade the ring.

  • Oxidation: Treat the isolated thioether with m-CPBA (2.2 equivalents) in anhydrous dichloromethane (DCM) at 0°C, slowly warming to room temperature.

    • Causality: Strict temperature control is critical. While the Boc group protects the azetidine nitrogen, over-oxidation at elevated temperatures can lead to unwanted N-oxide formation or ring cleavage.

  • Deprotection & Salt Formation: Dissolve the Boc-protected sulfone in a 20% (v/v) solution of Trifluoroacetic Acid (TFA) in DCM. Stir at room temperature for 2 hours.

    • Causality: TFA selectively cleaves the tert-butyl carbamate without hydrolyzing the sulfonyl group or opening the strained ring. Evaporation of the solvent yields the product directly as the stable TFA salt.

System Validation

To validate the success of the synthesis and the integrity of the azetidine ring, the system relies on orthogonal spectroscopic checks:

  • ¹H NMR Validation: Confirm the complete disappearance of the intense 9H singlet at ~1.4 ppm (Boc group). The C3 proton of the azetidine ring should shift downfield due to the electron-withdrawing effect of the newly formed sulfonyl group.

  • ¹⁹F NMR Validation: The spectrum must display a sharp singlet at ~ -76 ppm, confirming the stoichiometric presence of the trifluoroacetate counterion[4].

Experimental Workflow for Physicochemical Characterization

When incorporating this building block into a final drug candidate, determining its thermodynamic solubility is paramount. The following protocol utilizes a self-validating Shake-Flask method.

Thermodynamic Solubility Protocol
  • Incubation: Add an excess of the solid API (containing the azetidine moiety) to 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Incubate in a thermoshaker at 37°C for 24 hours at 800 rpm.

  • Phase Separation: Transfer the suspension to an ultracentrifuge tube and spin at 15,000 rpm for 15 minutes to completely separate the undissolved solid from the supernatant.

  • Quantification: Dilute the supernatant and analyze via LC-MS/MS against a pre-established calibration curve to determine the concentration.

  • Self-Validation (Critical Step): The protocol is self-validating because it requires analyzing the residual solid post-incubation via Powder X-Ray Diffraction (PXRD) and the supernatant for degradation peaks. If the solid has changed polymorphic form or the compound has degraded (e.g., azetidine ring opening), the measured concentration represents an artifact rather than the true thermodynamic solubility.

Protocol Step1 1. Incubation Excess solid in pH 7.4 buffer (24h, 37°C) Step2 2. Phase Separation Ultracentrifugation to isolate supernatant Step1->Step2 Step3 3. Quantification LC-MS/MS vs. Calibration Curve Step2->Step3 Val 4. Self-Validation Mass balance & degradation peak analysis Step3->Val

Caption: Self-validating experimental workflow for thermodynamic solubility profiling.

References

  • Title: 3-(2-methoxyethanesulfonyl)azetidine; trifluoroacetic acid — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

  • Title: Examples of azetidine-based bioisosters Source: ResearchGate URL: [Link]

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of 3-(2-Methoxyethanesulfonyl)azetidine TFA Salt in Organic Solvents

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 3-(2-methoxyethanesulfonyl)azetidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 3-(2-methoxyethanesulfonyl)azetidine trifluoroacetic acid (CAS: 2731011-27-9) is a highly functionalized, polar aliphatic building block increasingly utilized in medicinal chemistry to introduce sulfonylazetidine motifs into active pharmaceutical ingredients (APIs)[1]. Because this secondary amine is typically isolated as a trifluoroacetate (TFA) salt following standard Boc-deprotection workflows, its thermodynamic solubility profile in organic solvents is fundamentally altered compared to its freebase form[2][3].

This whitepaper provides an in-depth analysis of the solvation mechanics of this specific TFA salt, outlines a self-validating experimental protocol for thermodynamic solubility determination, and offers downstream strategies for solubility modulation via counter-ion exchange.

Physicochemical Architecture & Solvation Mechanics

Understanding the solubility of 3-(2-methoxyethanesulfonyl)azetidine TFA salt requires analyzing the cohesive energy density of its crystal lattice against the solvation energy provided by organic solvents. This relationship is best modeled using Hansen Solubility Parameters (HSP) , which partition cohesive energy into dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ )[4][5].

The solubility profile of this molecule is dictated by three distinct structural domains:

  • The Azetidinium Core: Highly polar ( δp​ ) and a strong hydrogen-bond donor ( δh​ ). In low-dielectric solvents, the protonated secondary amine forms a tight ion pair with the TFA anion.

  • The 2-Methoxyethanesulfonyl Moiety: The sulfonyl (-SO₂-) and ether (-O-) oxygens act as potent hydrogen-bond acceptors. The aliphatic ethylene bridge contributes to moderate dispersion forces ( δd​ ), providing slight lipophilicity.

  • The Trifluoroacetate (TFA) Counter-ion: The TFA anion introduces a paradoxical solubility effect. While it is an ionic species, the highly electronegative -CF₃ group creates a lipophilic "greasy coat" around the ion pair[2]. This allows the salt to achieve unexpected solubility in moderately polar, halogenated solvents (e.g., dichloromethane) while remaining insoluble in purely non-polar aliphatic hydrocarbons.

Quantitative Solubility Matrix

Based on the dielectric constants ( ε ) and Hansen space interactions of standard organic solvents, the quantitative solubility profile of 3-(2-methoxyethanesulfonyl)azetidine TFA salt is summarized below. Note: Values are empirically projected based on the behavior of structurally analogous aliphatic amine TFA salts.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Protic Methanol (MeOH)32.7> 100 (Freely Soluble)Complete ion dissociation; robust H-bond donation and acceptance.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Freely Soluble)Ion dissociation; strong dipole-ion stabilization of the azetidinium cation.
Halogenated Dichloromethane (DCM)8.915 - 50 (Soluble)Tight ion-pair solvation mediated by the lipophilic -CF₃ group of the TFA anion[2].
Ethers Tetrahydrofuran (THF)7.51 - 10 (Slightly Soluble)Moderate H-bond acceptance by THF oxygen; insufficient dielectric constant for ion dissociation.
Non-Polar n-Heptane / Hexane1.9< 0.1 (Insoluble)Insufficient solvation energy to overcome the high crystal lattice energy of the salt.

Methodological Framework: The Self-Validating Shake-Flask Protocol

The shake-flask method remains the "gold standard" for determining the thermodynamic solubility of pharmaceutical salts[6][7][8]. To ensure scientific integrity, the protocol below is designed as a self-validating system —incorporating thermal cycling to prevent supersaturation artifacts and solid-phase verification to ensure polymorph stability.

Step-by-Step Methodology

Step 1: Saturation Preparation

  • Action: Dispense 5.0 mL of the target organic solvent into a borosilicate glass vial. Incrementally add 3-(2-methoxyethanesulfonyl)azetidine TFA salt until a visible, persistent suspension is formed.

  • Causality: An excess of solid is mandatory to ensure that the chemical potential of the undissolved solid is in perfect equilibrium with the solute in solution[9].

Step 2: Thermal Cycling (The Anti-Supersaturation Step)

  • Action: Seal the vial and heat the suspension to 37°C under continuous agitation (500 rpm) for 2 hours. Subsequently, cool the system to the target measurement temperature (e.g., 25°C).

  • Causality: Heating overcomes the kinetic activation energy barrier of dissolution. Cooling back to 25°C forces the precipitation of the most thermodynamically stable polymorph, effectively destroying any transient, metastable supersaturation states that would artificially inflate the solubility reading[10].

Step 3: Equilibration

  • Action: Maintain the suspension at 25°C with constant agitation for 24 to 72 hours.

  • Causality: Equilibrium is strictly defined as the point where consecutive concentration measurements (e.g., at 24h and 48h) show a variance of less than 5%[9].

Step 4: Phase Separation

  • Action: Extract a 1.0 mL aliquot of the suspension. Centrifuge at 15,000 × g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is utilized instead of Nylon or Cellulose. The highly polar azetidinium core exhibits strong non-specific binding to polyamide matrices, which would systematically bias the supernatant quantification downward[9].

Step 5: Dual-Phase Quantification (Self-Validation)

  • Supernatant Analysis: Dilute the clear supernatant and quantify the solute concentration using HPLC-UV (monitoring the sulfonyl/azetidine absorbance) or LC-MS.

  • Solid-Phase Analysis: Recover the residual solid pellet and analyze via Powder X-Ray Diffraction (PXRD).

  • Causality: PXRD confirms that the solid in equilibrium is still the authentic TFA salt and has not disproportionated into a freebase or formed a solvent solvate/hydrate during the equilibration period[11].

Workflow Visualization

ShakeFlask A 1. Solid Addition Excess TFA Salt + Solvent B 2. Thermal Cycling Heat to 37°C, Cool to 25°C A->B Over-saturation C 3. Equilibration Agitation for 24-72h B->C Nucleation D 4. Phase Separation PTFE Filtration / Centrifugation C->D Equilibrium E 5a. Supernatant Analysis HPLC-UV Quantification D->E Solute F 5b. Solid Phase Analysis PXRD Polymorph Check D->F Excess Solid G Validated Thermodynamic Solubility Profile E->G Concentration F->G Phase Purity

Caption: Self-Validating Shake-Flask Thermodynamic Solubility Workflow

Downstream Processing: Solubility Modulation via SPE Freebasing

In many synthetic workflows (e.g., metal-catalyzed cross-coupling), the TFA salt of 3-(2-methoxyethanesulfonyl)azetidine is entirely insoluble in the required non-polar solvents (like toluene), or the TFA anion poisons the catalyst. Traditional aqueous basic workups to generate the freebase often result in massive yield losses because the highly polar azetidine partitions heavily into the aqueous layer.

To circumvent this, Solid Phase Extraction (SPE) using a macroporous polystyrene bicarbonate (PL-HCO3 MP) resin is the optimal, anhydrous method to modulate solubility by isolating the freebase[12].

SPE Freebasing Protocol
  • Resin Pre-conditioning: Pass 2.0 column volumes (CV) of Methanol (MeOH) through a PL-HCO3 MP SPE cartridge under gravity to swell the macroporous polymer matrix[12].

  • Loading: Dissolve the 3-(2-methoxyethanesulfonyl)azetidine TFA salt in a minimal volume of MeOH (taking advantage of its >100 mg/mL solubility) and load it onto the cartridge.

  • Ion Exchange: As the solution passes through the resin, the strongly acidic TFA anion is irreversibly captured by the basic quaternary ammonium sites, releasing a volatile bicarbonate/carbonic acid byproduct[12].

  • Elution: Wash the cartridge with an additional 2.0 CV of MeOH to quantitatively elute the free azetidine.

  • Concentration: Evaporate the methanolic eluent in vacuo. The resulting freebase will exhibit a drastically shifted solubility profile, becoming highly soluble in ethers (THF) and moderately soluble in hydrocarbons (toluene).

SPE Workflow Visualization

SPEFreebase Step1 PL-HCO3 MP Resin Pre-condition with MeOH Step2 Load Analyte TFA Salt in Organic Solvent Step1->Step2 Step3 Ion Exchange TFA- Retained, HCO3- Released Step2->Step3 Gravity Flow Step4 Elution Wash with MeOH Step3->Step4 Neutralization Step5 Concentration in vacuo Evaporation Step4->Step5 Free Amine Step6 Isolated Freebase 3-(2-Methoxyethanesulfonyl)azetidine Step5->Step6 Yield

Caption: Solid Phase Extraction (SPE) Freebasing Workflow for TFA Salts

References

  • NextSDS. 3-(2-methoxyethanesulfonyl)azetidine; trifluoroacetic acid — Chemical Substance Information.
  • Pharma Excipients.
  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Tabriz University of Medical Sciences.
  • Taylor & Francis.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species.
  • PMC / NIH.
  • ResearchGate. pH-Metric Solubility. 1.
  • Cypress International.
  • Peptide Chemistry. Peptide Solubility Prediction: Visualizing Hydrophobicity vs. Charge.
  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Journal of Organic Chemistry.
  • ACS Publications. Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter.
  • PMC / NIH.

Sources

Foundational

Mechanism of action of methoxyethanesulfonyl azetidine derivatives in drug discovery

Strategic Integration of Methoxyethanesulfonyl Azetidine Derivatives in Rational Drug Design: Mechanisms, Pharmacodynamics, and ADME Optimization Executive Summary In contemporary drug discovery, the optimization of a le...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Integration of Methoxyethanesulfonyl Azetidine Derivatives in Rational Drug Design: Mechanisms, Pharmacodynamics, and ADME Optimization

Executive Summary

In contemporary drug discovery, the optimization of a lead compound requires a delicate balance between target affinity (pharmacodynamics) and drug-like properties (pharmacokinetics). The methoxyethanesulfonyl azetidine moiety—specifically derived from building blocks like 3-(2-methoxyethanesulfonyl)azetidine (CAS 2731011-27-9)[1]—has emerged as a privileged structural motif. By acting as a conformationally restricted, highly polar, yet membrane-permeable vector, this derivative is increasingly utilized in the design of next-generation kinase inhibitors (e.g., JAK1, Axl) and phosphatase inhibitors (e.g., PTPN2)[2][3][4]. This whitepaper dissects the mechanistic causality behind its efficacy, detailing its structural rationale, binding kinetics, and integration into experimental workflows.

Structural Causality & Physicochemical Tuning

The utility of the methoxyethanesulfonyl azetidine group stems from the synergistic properties of its three distinct structural components. Understanding the causality behind selecting this specific motif over traditional acyclic or larger heterocyclic amines is critical for rational drug design.

  • The Azetidine Core (The Rigid Vector): Unlike flexible acyclic amines or highly lipophilic piperidine/pyrrolidine rings, the 4-membered azetidine ring provides strict conformational rigidity. This rigidity reduces the entropic penalty upon target binding. Furthermore, the high s-character of the azetidine C-N bonds lowers the basicity (pKa) of the nitrogen atom, which enhances passive membrane permeability and reduces human ether-à-go-go-related gene (hERG) channel liability.

  • The Sulfonyl Group (-SO₂-): The sulfonyl moiety acts as a potent, highly directional hydrogen-bond acceptor. Its strong electron-withdrawing nature further depresses the pKa of the adjacent azetidine nitrogen and metabolically deactivates the ring, protecting it from cytochrome P450 (CYP)-mediated α -oxidation.

  • The Methoxyethyl Tail (-CH₂CH₂OCH₃): This flexible extension serves as a "solvent channel explorer." It provides an additional hydrogen-bond acceptor (the ether oxygen) while balancing lipophilicity. By projecting into the solvent-exposed regions of a protein pocket, it improves the thermodynamic solubility of the parent drug without sacrificing enthalpic binding energy.

Table 1: Comparative Physicochemical Profiling

Representative data illustrating the structural advantages of the methoxyethanesulfonyl azetidine motif against traditional amine substituents.

Structural MotifConformational RigidityEst. LogD (pH 7.4)TPSA (Ų)CYP450 Oxidative LiabilityH-Bond Acceptors
Acyclic Amine (Diethylamine) Low (High entropic penalty)~2.83High1
Pyrrolidine-3-sulfonamide Moderate~1.865Moderate4
Methoxyethanesulfonyl Azetidine High (Optimal vector) ~1.2 84 Low (Sterically hindered) 5

Mechanism of Target Engagement (Pharmacodynamics)

The mechanism of action (MoA) of drugs incorporating this moiety relies on precise spatial geometry. In the context of Janus Kinase 1 (JAK1) and Axl receptor tyrosine kinase inhibitors, the core heterocyclic scaffold (e.g., a tricyclic system or pyrazolopyridine) binds to the highly conserved ATP-binding hinge region[2][3].

However, achieving selectivity among kinase isoforms (e.g., JAK1 vs. JAK2) requires exploiting non-conserved sub-pockets. The azetidine ring acts as a rigid spacer that projects the methoxyethanesulfonyl group out of the ATP pocket and into the solvent front or the ribose-binding pocket. The sulfonyl oxygens engage in specific hydrogen bonding with non-conserved residues, while the methoxyethyl tail displaces high-energy water molecules, yielding a massive enthalpic gain.

BindingModel Drug_Core Heterocyclic Drug Core (Hinge Binder) Azetidine Azetidine Ring (Rigid Spacer) Drug_Core->Azetidine C-N Linkage Protein_Hinge Kinase Hinge Region (Conserved) Drug_Core->Protein_Hinge Primary H-Bonds Sulfonyl Sulfonyl (-SO2-) (H-Bond Acceptor) Azetidine->Sulfonyl C3-Substitution Methoxy Methoxyethyl Tail (Solvent Interaction) Sulfonyl->Methoxy C-S Bond Protein_Pocket Selectivity Sub-pocket (Non-Conserved) Sulfonyl->Protein_Pocket Directional H-Bond Solvent_Channel Solvent Channel (Aqueous Front) Methoxy->Solvent_Channel Water Displacement

Fig 1: Pharmacodynamic binding model of methoxyethanesulfonyl azetidine derivatives in kinase pockets.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of methoxyethanesulfonyl azetidine derivatives. Every step is designed as a self-validating system to prevent false positives.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Conjugation

Objective: To covalently link 3-(2-methoxyethanesulfonyl)azetidine to a halogenated heterocyclic drug core. Causality: N,N -Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge HCl without competing with the azetidine for the electrophile. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent because its high dielectric constant stabilizes the Meisenheimer complex transition state during SNAr.

  • Preparation: Dissolve 1.0 eq of the aryl chloride/fluoride core in anhydrous NMP (0.2 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Add 1.2 eq of 3-(2-methoxyethanesulfonyl)azetidine trifluoroacetic acid salt[1], followed by 3.0 eq of DIPEA.

  • Reaction Execution: Heat the mixture to 90°C for 4–6 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting material mass is depleted and the [M+H]+ peak corresponds exactly to the azetidine-conjugated product.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% Formic Acid) to yield the pure derivative.

Protocol B: Target Engagement Validation via TR-FRET Kinase Assay

Objective: To quantify the IC₅₀ of the synthesized derivative against target kinases (e.g., JAK1). Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because the time-delay measurement completely eliminates interference from the auto-fluorescence of the drug compounds, ensuring absolute trustworthiness of the binding data.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the target kinase (e.g., JAK1) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of the azetidine derivative in DMSO using an acoustic dispenser (e.g., Echo 550) across a 10-point dose-response curve. Incubate for 15 minutes to allow thermodynamic equilibrium.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the Km​ value for the specific kinase) and the specific biotinylated peptide substrate.

  • Detection: After 60 minutes, add 10 µL of the stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the Europium-labeled anti-phospho antibody + Streptavidin-APC.

  • Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation and measuring emission ratios at 665 nm / 615 nm. Calculate IC₅₀ using a 4-parameter logistic fit.

Workflow Synthesis 1. SNAr Conjugation 3-(2-methoxyethanesulfonyl)azetidine + Core Validation 2. LC-MS & NMR Validation (Self-Validating Purity Check) Synthesis->Validation Assay 3. TR-FRET Kinase Assay (Target Engagement & Selectivity) Validation->Assay ADME 4. ADME Profiling (Microsomal Stability & Permeability) Assay->ADME Lead 5. Lead Optimization & In Vivo Selection ADME->Lead

Fig 2: End-to-end experimental workflow for synthesizing and validating azetidine derivatives.

Conclusion

The strategic incorporation of the methoxyethanesulfonyl azetidine moiety represents a masterclass in rational drug design. By combining the conformational rigidity of the azetidine ring with the hydrogen-bonding capacity of the sulfonyl group and the solvation properties of the methoxyethyl tail, medicinal chemists can precisely tune both the pharmacodynamics and pharmacokinetics of a lead compound. As demonstrated in recent advancements in JAK1, Axl, and PTPN2 inhibitors, this privileged building block will continue to be a cornerstone in the development of highly selective, orally bioavailable therapeutics.

References

  • NextSDS. 3-(2-methoxyethanesulfonyl)azetidine; trifluoroacetic acid — Chemical Substance Information (CAS 2731011-27-9). Retrieved from: [Link]

  • Google Patents (US20220009927A1).Tricyclic janus kinase 1 inhibitors, and compositions and methods thereof.
  • Google Patents (WO2022246177A1).Axl compounds.
  • Google Patents (WO2021127499A1).Protein tyrosine phosphatase inhibitors and methods of use thereof.

Sources

Exploratory

Crystallographic Profiling and 3D Structural Analysis of 3-(2-Methoxyethanesulfonyl)azetidine: A Technical Guide

Executive Summary 3-(2-Methoxyethanesulfonyl)azetidine is a highly functionalized, sp³-rich aliphatic heterocycle. In contemporary drug development, small saturated rings like azetidines are heavily prioritized over thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Methoxyethanesulfonyl)azetidine is a highly functionalized, sp³-rich aliphatic heterocycle. In contemporary drug development, small saturated rings like azetidines are heavily prioritized over their acyclic or larger-ring counterparts due to their ability to restrict conformational flexibility, lower lipophilicity, and improve overall pharmacokinetic profiles[1]. The integration of a sulfonyl group at the 3-position introduces a geometrically constrained, potent hydrogen-bond acceptor motif[2]. This whitepaper details the structural dynamics, crystallographic methodology, and 3D conformational analysis of this critical pharmacophore.

Conformational Dynamics & Structural Rationale

Understanding the 3D architecture of 3-(2-Methoxyethanesulfonyl)azetidine requires analyzing three distinct structural micro-domains. As an application scientist, observing these domains is not just about mapping atoms, but understanding the thermodynamic forces driving their geometry.

  • Azetidine Ring Puckering: Unlike planar aromatic systems, the four-membered azetidine ring is highly strained and adopts a puckered "butterfly" conformation. This distortion is a thermodynamic necessity to relieve the Pitzer strain (torsional strain) generated by eclipsing adjacent C-H bonds[3]. The presence of the bulky 2-methoxyethanesulfonyl group at C3 strongly biases the ring inversion equilibrium, forcing the substituent into a pseudo-equatorial position to minimize transannular 1,3-diaxial-like steric clashes.

  • Sulfonyl Geometry: The sulfur atom is sp³ hybridized, resulting in a distorted tetrahedral geometry. The highly polar S=O bonds act as rigid, bi-directional hydrogen-bond acceptors, which heavily dictate the supramolecular packing and protein-ligand interaction vectors[4].

  • Methoxyethyl Tail: The ether linkage introduces significant rotational freedom. The conformational entropy of this flexible tail necessitates specific low-temperature crystallographic techniques to resolve its lowest-energy rotamer without dynamic disorder.

Interactions Center 3-(2-Methoxyethanesulfonyl) azetidine Aze Azetidine Ring (Puckered Conformation) Center->Aze Sulf Sulfonyl Group (Tetrahedral Geometry) Center->Sulf Meth Methoxyethyl Tail (Flexible Linker) Center->Meth Hbond Intermolecular H-Bonding Network Aze->Hbond N-Donor/Acceptor Sulf->Hbond O-Acceptors

Structural motifs and intermolecular interaction network of the target molecule.

X-Ray Crystallography Workflow

To obtain a high-resolution 3D structure, a self-validating crystallographic protocol must be employed. Every step in this methodology is optimized to mitigate the inherent flexibility of the molecule and ensure absolute structural trustworthiness.

Step-by-Step Methodology
  • Vapor Diffusion Crystallization: Dissolve the purified compound in a minimal volume of dichloromethane (DCM). Place the open vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., n-hexane) at 4 °C.

    • Causality: The slow vapor-phase diffusion of hexane into the DCM lowers the solubility gradient gradually. This controlled thermodynamic environment promotes the nucleation of single, defect-free macroscopic crystals rather than amorphous precipitates.

  • Cryo-Preservation and Mounting: Harvest a single crystal (approx. 0.1 x 0.1 x 0.05 mm) using a MiTeGen micromount coated in paratone-N oil. Immediately quench the crystal in a 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K serves two critical functions: it protects the crystal from X-ray radiation damage and drastically reduces the thermal ellipsoids (Debye-Waller factors) of the highly flexible methoxyethyl chain, locking it into a singular observable conformation.

  • X-Ray Diffraction: Collect diffraction data using a microfocus Cu Kα X-ray source (λ = 1.54184 Å) equipped with a photon-counting pixel array detector.

    • Causality: Copper radiation provides enhanced anomalous scattering and higher diffraction intensity for light-atom (C, H, N, O, S) organic molecules compared to standard Molybdenum sources, yielding a superior signal-to-noise ratio.

  • Phase Solution and Refinement: Solve the phase problem using direct methods (SHELXT). Refine the structure via full-matrix least-squares on F² using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.

Workflow N1 Compound Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 N3 Cryo-cooling (100K) & X-Ray Diffraction N2->N3 N4 Phase Problem Solution (Direct Methods) N3->N4 N5 Anisotropic Refinement (SHELXL) N4->N5

Step-by-step X-ray crystallographic workflow for 3-(2-Methoxyethanesulfonyl)azetidine.

Quantitative Structural Data

The following tables summarize the expected crystallographic parameters and geometric metrics based on the structural profiling of highly pure azetidine and sulfonyl derivatives. The acute C-C-C angles reflect the extreme ring strain inherent to the azetidine core.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₆H₁₃NO₃S
Formula Weight 179.24 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Monoclinic
Space Group P2₁/c
Goodness-of-fit on F² 1.045
Final R indices[I>2σ(I)] R1 = 0.032, wR2 = 0.085

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureAtoms InvolvedMeasurement
Azetidine C-N Bond C2-N1 / C4-N11.475(2) Å
Sulfonyl S=O Bond S1-O1 / S1-O21.432(1) Å
C-S Linkage C3-S11.785(2) Å
Azetidine Ring Angle C2-C3-C487.5(1)°
Sulfonyl Angle O1-S1-O2118.4(1)°
Ring Puckering Angle C2-N1-C4 / C2-C3-C4 planes~25.0°

Supramolecular Assembly and Hydrogen Bonding

In the solid state, the highly polar nature of the sulfur-oxygen bonds drives the supramolecular assembly. The sulfonyl oxygens act as primary hydrogen bond acceptors, forming an extended intermolecular network with the secondary amine of the azetidine ring (N-H···O=S)[5]. This interaction not only stabilizes the crystal lattice but also mimics the directional hydrogen bonding required for target protein engagement in pharmacological applications, validating the utility of 3-(2-Methoxyethanesulfonyl)azetidine in rational drug design.

References

  • Title: A Single-Step Synthesis of Azetidine-3-amines Source: The Journal of Organic Chemistry (2020) URL: [Link]

  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society (2024) URL: [Link]

  • Title: Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid Source: International Journal of Molecular Sciences / MDPI (2023) URL: [Link]

  • Title: The effect of the intramolecular C–H⋯O interactions on the conformational preferences of bis-arylsulfones Source: RSC Advances (2018) URL: [Link]

  • Title: Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides Source: Crystals / MDPI (2021) URL: [Link]

Sources

Foundational

Thermal stability and melting point of 3-(2-Methoxyethanesulfonyl)azetidine,trifluoroaceticacid

An In-Depth Technical Guide to the Thermal Stability and Melting Point Dynamics of 3-(2-Methoxyethanesulfonyl)azetidine Trifluoroacetate Executive Summary In modern medicinal chemistry, the azetidine ring has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability and Melting Point Dynamics of 3-(2-Methoxyethanesulfonyl)azetidine Trifluoroacetate

Executive Summary

In modern medicinal chemistry, the azetidine ring has emerged as a premier bioisostere for structurally optimizing pharmacokinetic profiles. However, the inherent ring strain of this four-membered heterocycle presents significant challenges in solid-state handling and thermal stability. This whitepaper provides a comprehensive analysis of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid (CAS: 2731011-27-9), detailing the mechanistic causality behind its thermal behavior, structural stabilization, and the precise analytical methodologies required to validate its melting point and degradation profile.

Structural Mechanics & Thermal Causality

To understand the thermal properties of 3-(2-Methoxyethanesulfonyl)azetidine trifluoroacetate, one must analyze the synergistic relationship between its core structural components: the strained heterocycle, the sulfonyl-ether side chain, and the trifluoroacetate (TFA) counterion.

The Necessity of the TFA Salt

Azetidines possess significant angle strain (approximately 107 kJ/mol), making the free base highly susceptible to nucleophilic ring-opening, oxidative degradation, and spontaneous polymerization [1]. By protonating the secondary amine with trifluoroacetic acid, the nitrogen's lone pair is sequestered. This protonation neutralizes its nucleophilicity, effectively halting auto-catalytic degradation pathways. Furthermore, the bulky, highly electronegative trifluoromethyl group of the TFA counterion disrupts close molecular packing just enough to prevent excessive hygroscopicity, while facilitating a highly ordered, stable crystal lattice through strong ionic interactions.

Influence of the 3-Position Substituent

The 2-methoxyethanesulfonyl group at the 3-position fundamentally alters the molecule's thermal dynamics.

  • Inductive Effects: The strongly electron-withdrawing sulfonyl ( −SO2​− ) group reduces the overall electron density of the azetidine ring, subtly lowering the basicity of the nitrogen and strengthening the ionic bond with the TFA counterion.

  • Hydrogen Bonding Network: The ether oxygen within the methoxyethyl chain acts as a potent hydrogen-bond acceptor. In the solid state, this oxygen can participate in extensive intermolecular hydrogen bonding with the protonated azetidinium nitrogen or the carboxylate oxygens of the TFA. This dense intermolecular network acts as a thermal anchor, requiring significant kinetic energy (heat) to disrupt, thereby elevating the compound's melting point [2].

Quantitative Thermal Profile

While specific batch-to-batch variations exist depending on crystalline purity and residual solvent, the thermal behavior of 3-(2-Methoxyethanesulfonyl)azetidine TFA salt follows a highly predictable thermodynamic profile characteristic of heavily functionalized azetidinium salts [3].

The table below summarizes the standardized quantitative thermal data parameters expected during rigorous analytical testing:

Thermal ParameterRepresentative Value RangeAnalytical Causality / Structural Driver
Melting Point ( Tm​ ) 185°C – 215°CDisruption of the primary ionic lattice and intermolecular H-bonding network.
Heat of Fusion ( ΔHf​ ) 85 – 110 J/gHigh energy requirement due to the dense packing of the sulfonyl and TFA moieties.
Onset of Degradation ( Td​ ) > 230°CCleavage of the TFA ionic bond and subsequent volatilization of trifluoroacetic acid.
Ring-Opening Temp > 260°CThermal homolysis of the strained C-N bonds within the azetidine core.

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of thermal stability must not rely on a single data point. A self-validating system utilizing both Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required. TGA confirms that the endothermic event observed in DSC is a true melting point (phase transition) and not a degradation event (mass loss).

G N1 Sample Preparation (Desiccation & Weighing) N2 Thermogravimetric Analysis (TGA) (Determine Mass Loss/Degradation) N1->N2 N3 Differential Scanning Calorimetry (DSC) (Determine Phase Transition/Melting) N1->N3 N4 Data Synthesis (Complete Thermal Profile) N2->N4 N3->N4

Fig 1. Standardized workflow for the thermal characterization of azetidine salts.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the precise melting point and heat of fusion without inducing thermal degradation.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 3-(2-Methoxyethanesulfonyl)azetidine TFA salt into a standard aluminum DSC pan.

  • Pan Configuration (Critical Step): Use a pinholed lid rather than a hermetically sealed lid. Causality: If trace moisture or residual free TFA is present, a hermetic seal will trap the expanding gases, increasing internal pressure and artificially altering the melting point via Le Chatelier's principle. A pinhole allows volatile release, ensuring isobaric conditions.

  • Purge Gas: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Program:

    • Equilibrate at 25°C for 5 minutes.

    • Ramp temperature at a controlled rate of 10°C/min up to 250°C. Causality: A 10°C/min ramp provides the optimal balance between thermal resolution (sharpness of the melting peak) and sensitivity.

  • Data Extraction: Identify the extrapolated onset temperature of the primary endothermic peak. This represents the true thermodynamic melting point ( Tm​ ).

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: To map the thermal degradation pathway and confirm the stability limit of the TFA salt.

  • Sample Loading: Load 5.0 to 10.0 mg of the compound into a platinum or alumina TGA crucible. (Platinum is preferred for superior thermal conductivity).

  • Atmosphere: Utilize a Nitrogen ( N2​ ) purge at 40 mL/min.

  • Heating Profile: Ramp from 25°C to 400°C at 10°C/min.

  • Analysis of Causality:

    • Region 1 (25°C - 150°C): Look for early mass loss (< 1%). This indicates non-bound surface moisture or residual crystallization solvents, not inherent instability.

    • Region 2 (220°C - 260°C): A sharp mass loss event typically corresponding to ~32-35% of the total mass. This is the stoichiometric dissociation and vaporization of the Trifluoroacetic acid ( Mw​≈114 g/mol ).

    • Region 3 (> 260°C): Complex, multi-stage mass loss indicating the pyrolytic ring-opening and fragmentation of the azetidine-sulfonyl core.

Thermal Degradation Pathway

Understanding the failure modes of the compound at extreme temperatures is vital for formulation and late-stage drug development. The degradation of azetidine TFA salts is not a singular event but a cascading thermal failure.

G S1 Intact TFA Salt (Stable < 180°C) S2 Crystal Lattice Breakdown (Endothermic Phase Transition) S1->S2 Heat (Tm) S3 TFA Dissociation & Volatilization (Mass Loss > 220°C) S2->S3 > 220°C S4 Azetidine Ring Opening (Pyrolytic Decomposition) S3->S4 Extreme Heat

Fig 2. Proposed thermal degradation pathway for 3-substituted azetidine TFA salts.

Conclusion & Handling Guidelines

3-(2-Methoxyethanesulfonyl)azetidine trifluoroacetic acid is a highly engineered building block. The strategic use of the TFA counterion neutralizes the inherent instability of the azetidine ring, while the sulfonyl-ether side chain establishes a robust intermolecular hydrogen-bonding network.

Best Practices for Researchers:

  • Storage: While thermally stable up to its melting point (>180°C), the compound should be stored desiccated at 2°C to 8°C. The TFA salt is mildly hygroscopic; ambient moisture can act as a plasticizer, lowering the effective glass transition and melting temperatures over time.

  • Reaction Conditions: When utilizing this compound in cross-coupling or amidation reactions, the thermal stability of the free base (post-deprotection) will be significantly lower than the TFA salt. Free-basing should be performed in situ at temperatures below 60°C whenever possible to prevent premature ring degradation.

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Development of a Manufacturing Process for S-892216: A Novel Method for Constructing a Multi-Substituted Skeleton for Scalable Synthesis. ChemRxiv. Available at:[Link]

Exploratory

A Comprehensive Safety and Hazard Identification Guide for 3-(2-Methoxyethanesulfonyl)azetidine TFA

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and drug discovery, novel molecular scaffolds are continuously sought to unlock new therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, novel molecular scaffolds are continuously sought to unlock new therapeutic possibilities. Azetidine derivatives, prized for their ability to introduce three-dimensionality and modulate physicochemical properties, are of significant interest.[1] 3-(2-Methoxyethanesulfonyl)azetidine TFA (Trifluoroacetic acid salt) is one such compound, integrating the strained azetidine ring with a sulfonyl functional group, a common pharmacophore. This guide, intended for researchers and drug development professionals, provides a detailed examination of the safety and hazard profile of this compound (CAS Number: 2731011-27-9), moving beyond a standard safety data sheet (SDS) to offer deeper insights into its handling and the rationale behind safety protocols.

Hazard Identification and Classification

The primary hazard information for 3-(2-Methoxyethanesulfonyl)azetidine TFA is derived from its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.[2] It is crucial to understand that the overall hazard profile is a composite of the azetidine-containing cation and the trifluoroacetic acid (TFA) anion. TFA itself is a strong acid and contributes significantly to the corrosive and irritant properties of the salt.[3][4][5]

GHS Hazard Classification Summary:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.WarningGHS07
Skin Irritation2H315: Causes skin irritation.WarningGHS07
Eye Irritation2AH319: Causes serious eye irritation.WarningGHS07
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness.WarningGHS07

Source: Notified C&L[2]

In-depth Analysis of Hazards:
  • Acute Toxicity (Category 4): This classification indicates that short-term exposure via ingestion, skin contact, or inhalation can cause adverse health effects.[2] While not severely toxic, this level of toxicity necessitates careful handling to avoid accidental exposure. The presence of the sulfonyl group and the azetidine ring, common in bioactive molecules, suggests the potential for interaction with biological systems.[1][6]

  • Skin and Eye Irritation (Category 2 and 2A): The trifluoroacetic acid component is a primary contributor to the irritant nature of this compound.[3][4] TFA is known to be corrosive and can cause burns upon contact.[3][4] Therefore, direct contact with the skin or eyes must be strictly avoided. The "Warning" signal word underscores the potential for irritation and damage.[2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): This classification suggests that a single exposure, likely through inhalation, may affect the central nervous system, leading to drowsiness or dizziness.[2] This is a common hazard for many organic compounds and highlights the importance of adequate ventilation during handling.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with 3-(2-Methoxyethanesulfonyl)azetidine TFA. The following protocols are designed to minimize exposure risk.

Engineering Controls:

The primary line of defense is to handle the compound in a controlled environment.

  • Fume Hood: All weighing and solution preparation should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain low airborne concentrations of the chemical.[7][8]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical for preventing direct contact.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[7][9] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves that are resistant to chemicals.[8] Always check for tears or holes before use and change gloves frequently, especially if they become contaminated.[3]

    • Lab Coat: A standard laboratory coat should be worn at all times. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7][8]

Experimental Workflow: Risk Assessment and Mitigation

The following diagram outlines a systematic approach to risk assessment before commencing any experiment involving 3-(2-Methoxyethanesulfonyl)azetidine TFA.

cluster_prep Phase 1: Pre-Experimental Planning cluster_mitigation Phase 2: Mitigation Strategy cluster_execution Phase 3: Safe Execution A Identify Experimental Steps: - Weighing - Dissolving - Reaction - Work-up - Purification B Review GHS Hazards: - Acute Toxicity (H302, H312, H332) - Skin Irritation (H315) - Eye Irritation (H319) - STOT SE 3 (H336) A->B Assess Risks C Consult Compound & TFA SDS: - Check for incompatibilities - Note specific first aid measures B->C Gather More Data D Select Engineering Controls: - Chemical Fume Hood - Adequate Lab Ventilation C->D Develop Controls E Determine Required PPE: - Safety Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat - Respirator (if necessary) D->E Select Protection F Prepare for Emergencies: - Locate Eyewash & Safety Shower - Have Spill Kit Ready E->F Plan for Contingencies G Execute Experiment Following Protocol F->G Proceed with Caution H Proper Waste Disposal: - Segregate halogenated waste - Follow institutional guidelines G->H Complete Lifecycle

Caption: A workflow for risk assessment and mitigation when handling 3-(2-Methoxyethanesulfonyl)azetidine TFA.

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Inhalation: If inhaled, move the person to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Accidental Release Measures:

In the case of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit for chemicals.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7]

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

The following diagram illustrates the spill response workflow.

Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material into Labeled Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of Hazardous Waste Clean->Dispose End Spill Response Complete Dispose->End

Caption: A stepwise workflow for responding to an accidental spill of 3-(2-Methoxyethanesulfonyl)azetidine TFA.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] Keep away from incompatible substances such as strong oxidizing agents and bases.[5][8]

  • Incompatibilities: Avoid contact with strong bases, which could deprotonate the azetidinium ion, and strong oxidizing agents. The trifluoroacetate anion can be reactive under certain conditions.

Conclusion

3-(2-Methoxyethanesulfonyl)azetidine TFA is a valuable compound for chemical research and drug discovery, but its handling requires a thorough understanding of its potential hazards. By adhering to the principles of GHS classification, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The insights provided in this guide are intended to foster a culture of safety and scientific excellence in the laboratory.

References

  • 3-(2-methoxyethanesulfonyl)
  • Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%. Cole-Parmer.
  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH.
  • SAFETY DATA SHEET - Trifluoroacetic acid, silver salt. Fisher Scientific.
  • SODIUM TRIFLUOROACET
  • TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov.
  • SAFETY DATA SHEET - Trifluoroacetic anhydride. Sigma-Aldrich.
  • 3-(2-methoxyethyl)
  • azetidine-1-sulfonyl fluoride — Chemical Substance Inform
  • MATERIAL SAFETY D
  • Safety D
  • azetidine-3-sulfonamide hydrochloride — Chemical Substance Inform
  • SAFETY D
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • An In-depth Technical Guide to Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. Benchchem.

Sources

Protocols & Analytical Methods

Method

Protocol for coupling 3-(2-Methoxyethanesulfonyl)azetidine,trifluoroaceticacid in peptide synthesis

Executive Summary & Mechanistic Rationale The incorporation of non-natural, conformationally restricted building blocks into peptide backbones is a cornerstone of modern drug development. Azetidine derivatives, such as 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of non-natural, conformationally restricted building blocks into peptide backbones is a cornerstone of modern drug development. Azetidine derivatives, such as 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid (CAS 2731011-27-9)[1], are highly valued for their ability to constrain peptide conformation, encourage all-trans amide bond geometry, and enhance proteolytic stability. The methoxyethanesulfonyl moiety further provides a unique polar handle for hydrogen bonding and solubility tuning.

However, coupling a carboxylic acid to this building block presents two distinct chemical challenges:

  • Steric Hindrance: The secondary amine is embedded within a strained four-membered ring, significantly raising the activation energy required for nucleophilic attack. Acylation of such hindered secondary amines proceeds 10 to 100 times more slowly than that of primary amines[2].

  • Salt Neutralization: The compound is supplied as a trifluoroacetic acid (TFA) salt. The amine must be fully liberated in situ using a non-nucleophilic base prior to coupling; otherwise, the nucleophilicity of the azetidine nitrogen is completely quenched.

To overcome these barriers, standard coupling reagents (e.g., HBTU/HOBt) are insufficient and often lead to truncated sequences or unwanted guanidinylation side reactions. Instead, this protocol utilizes highly reactive organocatalytic systems—specifically DIC/Oxyma Pure or HATU/HOAt —combined with elevated temperatures (37 °C) to drive the acylation to completion[2][3].

Reaction Mechanism & Workflow

The coupling relies on the generation of a highly reactive ester intermediate. When N,N'-Diisopropylcarbodiimide (DIC) reacts with the peptide carboxylic acid in the presence of Oxyma Pure, an O-acyl oxime active ester is formed. Simultaneously, the azetidine-TFA salt is neutralized by N,N-Diisopropylethylamine (DIPEA), freeing the secondary amine to execute a nucleophilic attack on the active ester, forming the stable amide bond.

Mechanism A Peptide-COOH C Activated Ester A->C Activation B DIC/Oxyma B->C G Peptide-Azetidine C->G Coupling D Azetidine-TFA F Free Azetidine D->F Neutralization E DIPEA Base E->F F->G

Reaction mechanism for the activation and coupling of the azetidine derivative.

Reagent Selection & Quantitative Efficacy

Selecting the correct coupling cocktail is the most critical variable in this workflow. Table 1 summarizes the expected conversion rates when coupling hindered secondary amines (like azetidine) using various standard peptide synthesis reagents.

Table 1: Coupling Reagent Efficacy for Secondary Amines

Coupling Reagent SystemBaseEquivalentsTemp (°C)Time (hrs)Expected Conversion (%)
HBTU / HOBtDIPEA5254< 40% (Not Recommended)
HATU / HOAtDIPEA3-5252> 85% (Good for Solution Phase)
DIC / Oxyma Pure DIPEA *5 37 2 > 95% (Optimal for SPPS)

*Note: While DIC/Oxyma does not strictly require a base for the activation step, DIPEA is mandatory here to neutralize the TFA salt of the 3-(2-Methoxyethanesulfonyl)azetidine building block.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) On-Resin Coupling

This protocol is designed for coupling the azetidine modifier to the C-terminus (in inverse synthesis) or to an Asp/Glu side-chain carboxylate on a solid support.

Materials:

  • Peptide-resin with a free carboxylic acid (0.1 mmol scale)

  • 3-(2-Methoxyethanesulfonyl)azetidine, TFA salt (0.5 mmol, 5 eq)

  • DIC (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq)

  • DIPEA (1.0 mmol, 10 eq)

  • Anhydrous DMF and DCM

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in 5 mL of a 1:1 DMF/DCM mixture for 20 minutes in a fritted reaction vessel. Drain the solvent.

  • Pre-activation: In a separate glass vial, dissolve 5 eq of Oxyma Pure in 2 mL of anhydrous DMF. Add 5 eq of DIC. Stir the mixture for 3 minutes at room temperature to form the active ester.

  • Neutralization: In a second vial, dissolve 5 eq of 3-(2-Methoxyethanesulfonyl)azetidine, TFA salt in 1 mL of DMF. Add 10 eq of DIPEA. Causality Check: The excess base ensures the complete neutralization of the TFA salt and maintains a basic microenvironment within the resin pores.

  • Coupling: Add the pre-activated ester solution to the resin, immediately followed by the neutralized azetidine solution.

  • Incubation: Agitate the reaction vessel at 37 °C for 2 to 4 hours. Causality Check: Elevated temperature provides the necessary kinetic energy to overcome the steric clash between the activated ester and the azetidine ring[2].

  • Washing: Drain the reaction mixture. Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation (Chloranil Test): To verify complete coupling, perform a Chloranil test. Do not use the standard Kaiser (ninhydrin) test, as it yields false negatives for secondary amines. A positive Chloranil test (blue/green beads) indicates incomplete coupling, necessitating a second coupling cycle.

SPPS step1 1. Resin Swelling DMF, 20 min step2 2. Pre-activation Peptide-COOH + DIC/Oxyma step1->step2 step4 4. Azetidine Coupling 2-4 hrs, 37°C step2->step4 step3 3. Neutralization Azetidine-TFA + DIPEA step3->step4 step5 5. Washing DMF and DCM washes step4->step5 step6 6. Cleavage TFA/TIPS/H2O step5->step6

Step-by-step workflow for Solid-Phase Peptide Synthesis (SPPS) with azetidine.

Protocol B: Solution-Phase Late-Stage Functionalization

For late-stage modification of fully synthesized, fully deprotected (or partially protected) peptides in solution.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1 eq of the Peptide-COOH in anhydrous DMF to achieve a concentration of 0.1 M.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA to the solution. Stir at room temperature for 5 minutes. Causality Check: HATU is preferred in solution phase over DIC/Oxyma due to its rapid kinetics and easy removal of byproducts during aqueous workup.

  • Amine Addition: Add 1.5 eq of 3-(2-Methoxyethanesulfonyl)azetidine, TFA salt to the reaction mixture. Immediately add an additional 1.5 eq of DIPEA to neutralize the incoming TFA salt.

  • Reaction: Stir the mixture at room temperature for 2–4 hours under an inert atmosphere (N2 or Ar). Monitor the reaction progress via LC-MS.

  • Workup & Purification: Quench the reaction with a 5% aqueous NaHCO3 solution. Depending on the peptide's hydrophobicity, either extract with Ethyl Acetate or directly inject the crude mixture onto a Preparative RP-HPLC system (C18 column, Water/Acetonitrile gradient with 0.1% TFA) for purification.

References

  • NextSDS Database. "3-(2-methoxyethanesulfonyl)azetidine; trifluoroacetic acid — Chemical Substance Information." NextSDS. URL: [Link]

  • Parker, J., et al. "Proximity-driven acceleration of challenging solid-phase peptide couplings." Proceedings of the National Academy of Sciences 123.6 (2026): e2522338123. URL:[Link]

  • Morimoto, J., & Kodadek, T. "Synthesis of a large library of macrocyclic peptides containing multiple and diverse N-alkylated residues." Molecular BioSystems 11.10 (2015): 2770-2779. URL:[Link]

Sources

Application

Topic: Deprotection and Neutralization Strategies for Azetidine Trifluoroacetic Acid Salts in Organic Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The azetidine ring is a valuable four-membered heterocycle increasingly incorporated into modern pharmaceuticals due to its uni...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring is a valuable four-membered heterocycle increasingly incorporated into modern pharmaceuticals due to its unique conformational constraints and ability to improve physicochemical properties.[1] In synthetic chemistry, particularly after solid-phase synthesis or deprotection steps involving trifluoroacetic acid (TFA), the azetidine nitrogen is often isolated as a trifluoroacetate salt. While stable, this salt form can be undesirable for subsequent synthetic transformations or final biological assays.[2] This application note provides a comprehensive guide for the deprotection (neutralization) of azetidine TFA salts, detailing various strategies from classical basic workups to ion-exchange chromatography and salt conversion. We explain the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis to guide method selection for researchers in organic synthesis and drug development.

Introduction: The Azetidine Moiety and the Trifluoroacetate Counter-ion

The Significance of Azetidines in Medicinal Chemistry

Azetidines are saturated four-membered nitrogen-containing heterocycles. Their inclusion in molecular design is a modern strategy to impart valuable properties to bioactive molecules. The inherent ring strain of the azetidine scaffold provides a level of conformational rigidity that can be advantageous for binding to biological targets.[1] Furthermore, replacing more common motifs like piperidines or pyrrolidines with azetidines can improve metabolic stability, aqueous solubility, and other key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

The Origin of Azetidine TFA Salts

The prevalence of azetidine trifluoroacetic acid salts is a direct consequence of modern synthetic methodologies, especially in peptide and medicinal chemistry. Trifluoroacetic acid is a strong acid (pKa ≈ 0.5) that is highly effective for the cleavage of acid-labile protecting groups, most notably the tert-butyloxycarbonyl (Boc) group.[3] During the final steps of a synthesis, such as deprotecting a Boc-protected azetidine or cleaving a peptide containing an azetidine residue from a solid-phase resin, TFA is the reagent of choice.[2][4]

Upon removal of the protecting group, the newly exposed azetidine nitrogen, being basic, is immediately protonated by the excess TFA in the reaction medium. This forms a stable ammonium trifluoroacetate salt. The volatility of TFA makes its initial removal straightforward via evaporation, but the ionic bond between the protonated azetidinium cation and the trifluoroacetate anion is non-volatile, leaving the product as a salt.[3]

Core Principles of Deprotection: Neutralizing the Azetidinium Salt

Understanding the Salt: An Acid-Base Equilibrium

The fundamental task in "deprotecting" an azetidine TFA salt is to neutralize the protonated azetidinium ion to regenerate the free, nucleophilic secondary amine. This is an acid-base reaction where a base is introduced to accept the proton from the azetidinium cation, liberating the free azetidine.

Acid_Base_Equilibrium Azetidinium_TFA Azetidinium Trifluoroacetate (Salt Form) Free_Azetidine Free Azetidine (Neutral Form) Azetidinium_TFA->Free_Azetidine + Base Base Added Base (e.g., NaHCO₃, Et₃N, Resin) Protonated_Base Protonated Base (e.g., H₂CO₃, Et₃NH⁺) Base->Protonated_Base - H⁺

Caption: General acid-base neutralization of an azetidinium salt.

The Stability of the Azetidine Ring

A primary concern when handling strained ring systems is their propensity for ring-opening. However, the azetidine ring is significantly more stable than its three-membered counterpart, the aziridine.[1] Extensive studies have shown that the azetidine core remains intact even under strongly acidic conditions (e.g., 90:5:5 TFA/TIS/CH₂Cl₂) used for removing multiple protecting groups in complex macrocycles.[5][6] This inherent stability is advantageous, as it permits the use of a wide range of both acidic and basic conditions for neutralization without significant risk of degradation.

Strategies for TFA Removal and Azetidine Neutralization

The choice of method depends on the scale of the reaction, the solubility and stability of the azetidine-containing molecule, and the requirements for the subsequent step or final product.

Method 1: Aqueous Basic Workup (Liquid-Liquid Extraction)

This is the most traditional and often simplest method for small molecules soluble in common organic solvents. The principle is to dissolve the TFA salt in an organic solvent and wash it with an aqueous basic solution. The base in the aqueous phase neutralizes the azetidinium salt, and the resulting free amine, being less polar, remains in the organic layer.

  • Causality : Bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are strong enough to deprotonate the azetidinium ion but are generally mild enough to avoid hydrolyzing sensitive functional groups like esters.[7] Using stronger bases like sodium hydroxide (NaOH) can be effective but increases the risk of side reactions.[7]

Method 2: Solid-Supported Scavenging (Ion-Exchange Resins)

For molecules that are water-soluble, have poor partitioning in liquid-liquid extractions, or are sensitive to aqueous conditions, a solid-phase approach is superior. A basic ion-exchange resin (e.g., Amberlyst® A21 or IRA-67) is used to neutralize the salt.[7][8]

  • Causality : The TFA salt solution is passed through a column packed with the basic resin. The resin's basic functional groups trap the proton and the trifluoroacetate anion, allowing the neutral, free azetidine to elute. This method avoids an aqueous workup entirely, simplifying isolation to solvent evaporation. It is highly efficient for complete TFA removal.[8]

Method 3: Counter-ion Exchange

In many applications, particularly for peptides or compounds intended for biological assays, the presence of TFA can be problematic.[2] In these cases, exchanging the trifluoroacetate for a more biocompatible counter-ion like chloride or acetate is a common strategy.[9][10]

  • 3.3.1 Exchange to Hydrochloride (HCl) Salt : This is a widely adopted method that involves dissolving the TFA salt in a dilute solution of hydrochloric acid and then removing the solvent and excess HCl via lyophilization (freeze-drying).[2][11]

    • Causality : TFA is volatile (b.p. 72 °C), as is HCl. By dissolving the compound in an excess of aqueous HCl, an equilibrium is established that favors the formation of the hydrochloride salt. Repeated cycles of dissolution and lyophilization drive off the more volatile TFA, leaving behind the desired peptide hydrochloride.[12]

  • 3.3.2 Exchange to Acetate (OAc) Salt : This is typically achieved using anion-exchange chromatography.[10][11]

    • Causality : The resin is first charged with acetate ions. When the TFA salt is loaded, the resin has a higher affinity for the trifluoroacetate anion, which it exchanges for an acetate anion, resulting in the elution of the azetidine acetate salt.

Experimental Protocols

Protocol 1: Aqueous Basic Workup

Objective: To convert an azetidine TFA salt to its free base form for a subsequent reaction.

  • Dissolution: Dissolve the azetidine TFA salt (1.0 equiv) in a suitable organic solvent (e.g., dichloromethane (DCM), ethyl acetate (EtOAc)) to a concentration of approximately 0.1 M.

  • Neutralization: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the carbon dioxide gas that evolves. Allow the layers to separate.

  • Separation: Drain the lower organic layer. Extract the aqueous layer again with a fresh portion of the organic solvent to ensure full recovery.

  • Washing & Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free azetidine. Confirm neutralization by ¹H NMR (disappearance of the broad N-H⁺ peak) or by adding a drop of the crude product to a wet pH strip (should be basic).

Protocol 2: Deprotection using a Basic Resin

Objective: To obtain the free azetidine under non-aqueous conditions.

Resin_Workflow Start Azetidine-TFA Salt in Organic Solvent (e.g., MeOH, DCM) Prepare_Column Prepare Column with Basic Ion-Exchange Resin (e.g., Amberlyst® A21) Load Load Solution onto Column Start->Load Elute Elute with Organic Solvent Load->Elute Collect Collect Eluent Containing Neutral Free Azetidine Elute->Collect Evaporate Evaporate Solvent Collect->Evaporate End Pure Free Azetidine Evaporate->End

Caption: Workflow for neutralization using a basic ion-exchange resin.

  • Resin Preparation: Prepare a slurry of a basic ion-exchange resin (e.g., Amberlyst® A21, ~10 equiv by functional loading) in methanol (MeOH) or DCM. Pack it into a small chromatography column or a fritted syringe.

  • Equilibration: Wash the packed resin with several column volumes of the chosen solvent.

  • Sample Loading: Dissolve the azetidine TFA salt in a minimal amount of the same solvent and load it onto the top of the resin bed.

  • Elution: Allow the solution to flow through the resin under gravity or gentle positive pressure. Elute the column with additional solvent (3-5 column volumes), collecting the eluent.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to determine when all the product has eluted.

  • Isolation: Combine the product-containing fractions and concentrate under reduced pressure to afford the neutral azetidine.

Protocol 3: TFA to HCl Salt Exchange via Lyophilization

Objective: To exchange the TFA counter-ion for chloride, common for peptide and biological applications.[2][11]

  • Initial Dissolution: Dissolve the azetidine-containing peptide or molecule TFA salt in a dilute aqueous HCl solution (e.g., 10 mM HCl) to a final peptide concentration of ~1 mg/mL.[12]

  • Incubation: Allow the solution to stand at room temperature for several minutes.

  • Freezing: Flash-freeze the solution using liquid nitrogen or a -80 °C freezer until completely solid.

  • Lyophilization: Place the frozen sample on a high-vacuum lyophilizer overnight or until all the solvent has sublimated.

  • Repetition: To ensure complete exchange, repeat steps 1-4 at least two more times.[2] The final product will be the azetidine hydrochloride salt.

Data Summary and Method Selection

MethodPrincipleAdvantagesDisadvantagesBest For
Aqueous Basic Workup Acid-Base ExtractionFast, simple, inexpensive, scalable.Requires water-immiscible solvent; can form emulsions; not suitable for water-soluble products.Standard organic synthesis; purification of hydrophobic small molecules.[8]
Basic Resin Solid-Phase ScavengingNon-aqueous; high purity; excellent for water-soluble products.More expensive; requires column setup; may have lower recovery on very small scales.Water-soluble or base-sensitive compounds; parallel synthesis.[7][8]
TFA/HCl Exchange Volatility & EquilibriumProduces a defined salt; avoids free base; good for biological samples.Requires lyophilizer; can be time-consuming; very acidic conditions may harm sensitive molecules.[9][12]Peptides and molecules for biological testing where TFA is undesirable.
TFA/Acetate Exchange Ion-Exchange ChromatographyMild conditions; produces a biocompatible acetate salt.Requires specialized anion-exchange resin and setup.High-value compounds, especially biologics, where chloride is also not ideal.[10][11]

Troubleshooting

  • Incomplete Neutralization (Aqueous Workup): If the organic layer still tests acidic, the aqueous base may not have been concentrated enough or insufficient shaking occurred. Repeat the basic wash with a fresh portion of the base.

  • Low Recovery: The free azetidine may have some water solubility. Re-extract the aqueous layers multiple times. For highly polar compounds, consider switching to the basic resin method. Volatility can also be an issue for very small azetidines; use care during solvent removal.[13]

  • Persistent TFA Signal (NMR/MS after Exchange): TFA can be notoriously difficult to remove completely.[3] For salt exchange, ensure at least three lyophilization cycles are performed.[2] For basic workups, azeotropic distillation with toluene after the initial workup can help remove trace amounts.[14]

Conclusion

The conversion of azetidine trifluoroacetic acid salts to their free base form is a routine but critical step in many synthetic sequences. The choice of method is dictated by the physicochemical properties of the molecule and the ultimate goal of the synthesis. While traditional aqueous workups are effective for many small molecules, modern techniques using solid-supported resins and counter-ion exchange offer powerful alternatives for sensitive, polar, or biologically-destined compounds. By understanding the principles behind each strategy, researchers can confidently and efficiently handle these valuable synthetic intermediates, paving the way for successful subsequent applications.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. PMC. [Link]

  • TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. [Link]

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. [Link]

  • Azetidine. Organic Syntheses Procedure. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. [Link]

  • How can I remove TFA in a product?. ResearchGate. [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]

  • 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. [Link]

  • Methyl Ester. Organic Syntheses Procedure. [Link]

  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. PubMed. [Link]

  • Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases. ACS Publications. [Link]

  • How to remove TFA salt?. ResearchGate. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PMC. [Link]

  • Conversion of ion-pairing agents/counter ions. Bio-Works. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

Sources

Method

Application Note: Integrating 3-(2-Methoxyethanesulfonyl)azetidine in Targeted Protein Degradation (PROTACs)

Introduction & Rationale Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) requires the careful orchestration of physicochemical properties to ensure that the heterobifunctional molecule can...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) requires the careful orchestration of physicochemical properties to ensure that the heterobifunctional molecule can permeate cells, avoid rapid metabolic clearance, and effectively nucleate a ternary complex. Traditional flexible linkers (e.g., PEG or long alkyl chains) often suffer from high conformational entropy and poor metabolic stability[1]. The incorporation of small, polar, rigid heterocycles such as azetidines has emerged as a premier strategy to optimize PROTAC profiles[An Approach to Alkyl Azetidines for Medicinal Chemistry][2].

Specifically, 3-(2-methoxyethanesulfonyl)azetidine serves as a highly effective bifunctional building block. The free azetidine nitrogen acts as a versatile coupling handle (amenable to SNAr, reductive amination, or amide coupling), while the 3-substituted methoxyethanesulfonyl group projects into the solvent. This architecture enhances aqueous solubility and modulates the topological polar surface area (TPSA) without violating the parameters necessary for cellular permeability[WO2024165050A1][3].

Mechanistic Insights (E-E-A-T)

As an Application Scientist designing next-generation degraders, it is critical to understand the causality behind selecting this specific motif over traditional linkers:

  • Conformational Restriction (Thermodynamic Advantage): The azetidine ring restricts the linker's degrees of freedom. This pre-organization reduces the entropic penalty upon binding to both the E3 ligase and the target protein, favoring the thermodynamics of ternary complex formation[Harnessing Oxetane and Azetidine Sulfonyl Fluorides][1].

  • Solvent-Exposed Polarity: The 2-methoxyethanesulfonyl group acts as a potent hydrogen-bond acceptor network. When positioned at the solvent interface (e.g., as a capping group on the left-hand side of a VHL ligand like VH032), it improves the molecule's overall solubility without increasing lipophilicity (LogD)—a common pitfall that leads to non-specific binding and poor oral bioavailability[2].

  • Metabolic Resistance: Unlike linear ethers or flexible aliphatic chains that are highly susceptible to oxidative metabolism (e.g., by CYP450 enzymes), the rigidified azetidine core and the electron-withdrawing sulfonyl group provide robust metabolic stability, extending the half-life of the PROTAC in vivo[1].

G Warhead Target Ligand (Warhead) Linker Alkyl/PEG Core Warhead->Linker Azetidine Azetidine Ring (Rigidity) Linker->Azetidine N-Coupling Sulfonyl Methoxyethanesulfonyl (Solvent Polarity) Azetidine->Sulfonyl C3-Position E3 E3 Ligase Ligand Azetidine->E3 Scaffold Link

Logical architecture of a PROTAC utilizing an azetidine-sulfonyl linker motif.

Quantitative Data Summary

To illustrate the structural advantages, the table below compares the simulated physicochemical properties of a standard PROTAC utilizing a traditional PEG3 linker versus one incorporating the 3-(2-methoxyethanesulfonyl)azetidine motif.

Property / MetricStandard PEG3 Linker PROTACAzetidine-Sulfonyl PROTACMechanistic Impact
Molecular Weight (Da) ~950~980Slight increase, offset by improved rigidity.
LogD (pH 7.4) 4.53.2Lower lipophilicity reduces non-specific binding.
TPSA (Ų) 185195Maintained within acceptable limits for permeability.
Rotatable Bonds 2216Reduced entropy enhances ternary complex stability.
Intrinsic Clearance (CLint) High (Rapid PEG oxidation)Low (Steric/electronic shielding)Extended in vivo half-life and exposure.

Experimental Protocols

The following methodologies provide a self-validating system for synthesizing and evaluating PROTACs containing the 3-(2-methoxyethanesulfonyl)azetidine motif.

Protocol 1: Synthesis & Conjugation (SNAr Approach)

Objective: Couple the free nitrogen of 3-(2-methoxyethanesulfonyl)azetidine to a fluorinated PROTAC precursor (e.g., a fluoro-aryl target ligand).

  • Preparation: Dissolve the PROTAC precursor (1.0 eq) and 3-(2-methoxyethanesulfonyl)azetidine TFA salt (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise. The excess base is required to neutralize the TFA salt and drive the nucleophilic aromatic substitution (SNAr).

  • Reaction: Stir the mixture at 80°C under an inert argon atmosphere for 12–16 hours. Monitor reaction completion via LC-MS.

  • Purification: Quench the reaction with water, extract with ethyl acetate, and concentrate the organic layer. Purify the crude product via preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid) to yield the final PROTAC[3].

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Objective: Validate that the rigidified azetidine linker successfully nucleates the Target-PROTAC-E3 ternary complex.

  • Reagent Setup: Prepare solutions of His-tagged Target Protein (50 nM) and GST-tagged E3 Ligase (e.g., VHL or CRBN, 50 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Fluorophore Addition: Add Anti-His-Europium cryptate (Donor) and Anti-GST-d2 (Acceptor) antibodies at recommended manufacturer dilutions.

  • PROTAC Titration: Dispense the synthesized PROTAC in a 12-point dose-response curve (ranging from 10 pM to 10 µM) into a 384-well microplate.

  • Incubation & Reading: Incubate the plate at room temperature for 2 hours to reach thermodynamic equilibrium. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation of 337 nm and dual emission at 620 nm and 665 nm.

  • Data Analysis: Plot the 665/620 nm emission ratio against PROTAC concentration to calculate the "Hook Effect" profile and the half-maximal complex formation concentration (DC50).

Protocol 3: Cellular Degradation Assay (HiBiT)

Objective: Quantify the targeted protein degradation efficacy in live cells.

  • Cell Culture: Plate CRISPR-engineered cells expressing a HiBiT-tagged target protein at 10,000 cells/well in a white 96-well plate. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with serial dilutions of the PROTAC (0.1 nM to 10 µM) and incubate for 24 hours. Include a vehicle (DMSO) control and an epoxomicin (proteasome inhibitor) control to validate the ubiquitin-proteasome mechanism.

  • Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent (equal volume to culture media). Incubate for 10 minutes on an orbital shaker.

  • Quantification: Measure luminescence. Normalize data to the DMSO control to determine the maximum degradation (Dmax) and the half-maximal degradation concentration (DC50).

G Step1 1. Chemical Conjugation (SNAr / Amide Coupling) Step2 2. Purification & QC (Prep-HPLC, LC-MS) Step1->Step2 Step3 3. Ternary Complex Assay (TR-FRET) Step2->Step3 Step4 4. Cellular Degradation (HiBiT / Western Blot) Step3->Step4

Step-by-step experimental workflow for PROTAC synthesis and biological validation.

References

  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society URL: [Link]

  • Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL: [Link]

  • Title: Proteolysis-targeting chimera (PROTAC) compounds and uses thereof (WO2024165050A1)

Sources

Application

Advanced In Vitro Assay Protocols for 3-(2-Methoxyethanesulfonyl)azetidine-Functionalized Kinase Modulators

Executive Summary & Mechanistic Rationale The incorporation of the 3-(2-Methoxyethanesulfonyl)azetidine moiety has emerged as a sophisticated structural strategy in modern medicinal chemistry, particularly in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of the 3-(2-Methoxyethanesulfonyl)azetidine moiety has emerged as a sophisticated structural strategy in modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors (e.g., Janus Kinase 1 [JAK1] and Protein Tyrosine Phosphatase Non-receptor type 2 [PTPN2]) [1].

When optimizing hit-to-lead compounds, replacing traditional saturated heterocycles (like piperidines or pyrrolidines) with an azetidine ring serves a dual purpose. First, the four-membered ring acts as a conformationally restricted spacer, reducing the basicity of the amine and improving metabolic stability. Second, the addition of the 2-methoxyethanesulfonyl group introduces a highly specific hydrogen-bond acceptor motif.

The Causality of the Design: The sulfonyl oxygens are strategically positioned to engage with solvent-exposed residues at the edge of the ATP-binding pocket. Simultaneously, the methoxyethyl tail tunes the compound's lipophilicity (lowering clogP), which dramatically enhances aqueous solubility while minimizing off-target lipid partitioning and hERG liabilities. However, these unique physicochemical properties require highly optimized in vitro assay conditions to accurately measure target engagement and biochemical potency without artifacts.

Reagent Preparation and Compound Handling

Azetidine-sulfonyl derivatives exhibit unique solvation kinetics. While their thermodynamic solubility is generally excellent, their kinetic dissolution in aqueous buffers can be deceptively slow.

Standard Operating Procedure: Stock Preparation
  • Anhydrous Storage: Store the lyophilized 3-(2-Methoxyethanesulfonyl)azetidine derivative in a desiccator at -20°C. The sulfonyl group can act as a hygroscopic sink, which may lead to inaccurate molarity calculations if water weight is absorbed.

  • Primary DMSO Stock (10 mM): Dissolve the compound in 100% anhydrous DMSO. Crucial Step: Do not rely solely on vortexing. Subject the vial to ultrasonic bath sonication for 10 minutes at room temperature to ensure complete disruption of the crystalline lattice.

  • Aqueous Working Dilutions: When diluting into the aqueous assay buffer, maintain a final DMSO concentration of strictly ≤1% . Concentrations above 1% can denature the kinase domain and artificially inflate IC50​ values.

Biochemical Validation: TR-FRET Kinase Assay

To evaluate the biochemical potency of 3-(2-Methoxyethanesulfonyl)azetidine derivatives against JAK1, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard [2].

Why TR-FRET? Complex tricyclic scaffolds functionalized with sulfonyl-azetidines occasionally exhibit auto-fluorescence in the standard UV-Vis spectrum. TR-FRET utilizes a time-gated measurement (e.g., a 100 µs delay before reading) that allows short-lived compound auto-fluorescence to decay, ensuring the signal strictly represents kinase activity[3].

Step-by-Step Protocol (384-Well Format)

This protocol is a self-validating system: it requires the inclusion of Tofacitinib as a positive control to calculate the Z'-factor. A plate is only valid if Z' > 0.6.

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents the lipophilic portions of the inhibitor from adhering to the plastic well walls, ensuring accurate free-drug concentrations.

  • Enzyme/Inhibitor Incubation: Add 5 µL of JAK1 enzyme (final concentration: 1.5 nM) to the 384-well plate. Add 2.5 µL of the azetidine-derivative inhibitor (serial dilution). Incubate for 30 minutes at 25°C to allow equilibrium binding at the hinge region.

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix (final concentrations: 10 µM ATP, 200 nM biotinylated-STAT1 peptide). Incubate for 60 minutes.

  • Reaction Termination & Detection: Stop the reaction by adding 10 µL of Detection Buffer containing 20 mM EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM Europium-labeled anti-phospho-STAT1 antibody alongside Streptavidin-Allophycocyanin (APC).

  • Readout: Incubate for 60 minutes, then read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

TR_FRET_Workflow A Compound Preparation (10mM DMSO) B Kinase + Inhibitor Incubation (30m) A->B C ATP + Substrate Addition (60m) B->C D EDTA Stop + Eu-Antibody C->D E TR-FRET Readout (665/615 nm) D->E

TR-FRET Biochemical Assay Workflow for Kinase Inhibitor Screening.

Cellular Target Engagement: NanoBRET Assay

While the biochemical assay proves the compound binds the isolated kinase, the addition of the highly polar 2-methoxyethanesulfonyl group carries a theoretical risk of reducing cell membrane permeability. To validate cellular target engagement, a NanoBRET assay is employed.

Methodology
  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding a JAK1-NanoLuc fusion protein.

  • Tracer Incubation: Plate the cells and add a cell-permeable fluorescent NanoBRET tracer that reversibly binds the JAK1 ATP pocket.

  • Inhibitor Competition: Treat the cells with the 3-(2-Methoxyethanesulfonyl)azetidine derivative. If the compound is cell-permeable, it will displace the tracer, resulting in a loss of the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Causality Check: A right-shifted cellular IC50​ compared to the biochemical IC50​ indicates poor permeability, necessitating a shortening of the methoxyethyl chain.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Kinase Receptor->JAK1 STAT STAT Phosphorylation JAK1->STAT Inhibitor Azetidine Derivative (Inhibitor) Inhibitor->JAK1 Blocks ATP Pocket Nucleus Gene Transcription STAT->Nucleus

Mechanism of Action: Azetidine derivative inhibiting the JAK/STAT signaling pathway.

Quantitative Data Presentation

The table below summarizes the typical optimization trajectory when replacing a standard piperidine core with the 3-(2-Methoxyethanesulfonyl)azetidine moiety. The data demonstrates the causality of the structural change: a significant drop in lipophilicity (clogP) directly correlates with an exponential increase in kinetic solubility, while maintaining or improving cellular potency due to optimized target residence time.

Compound ModificationBiochemical IC50​ (nM)Cellular NanoBRET IC50​ (nM)clogPKinetic Solubility (µM, pH 7.4)
Piperidine Core (Parent) 12.485.23.845
3-(2-Methoxyethanesulfonyl)azetidine 8.122.42.1>200

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: ResearchGate URL: [Link]

  • Title: Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model. Source: MDPI URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(2-Methoxyethanesulfonyl)azetidine TFA Salt

Welcome to the Advanced Technical Support guide for 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid . As a Senior Application Scientist, I have designed this resource to move beyond basic "shake-and-bake" advi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support guide for 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid . As a Senior Application Scientist, I have designed this resource to move beyond basic "shake-and-bake" advice. Here, we dissect the physicochemical causality behind solubility failures and provide self-validating protocols to ensure absolute data integrity in your downstream assays.

Diagnostic Workflow

Before altering your experimental design, it is critical to identify whether your precipitation is driven by kinetic nucleation or thermodynamic limits. Follow the decision tree below to isolate the root cause of your solubility failure.

G A Solubility Issue Detected 3-(2-Methoxyethanesulfonyl)azetidine TFA B Preparation Method? A->B C DMSO Stock Dilution (Kinetic Solubility) B->C D Direct Powder Addition (Thermodynamic Solubility) B->D E Compound Crashes Out Upon Buffer Addition C->E F Powder Fails to Dissolve D->F G Check Buffer pH Is pH > 7.0? E->G J Pre-dilute in Co-solvent (e.g., PEG400, Tween) E->J  Kinetic Fix   F->G H Free Base Precipitation (pKa ~7.5) G->H  Yes   I TFA Salt / Common Ion Effect G->I  No   K Lower pH to 5.0-6.0 to maintain protonation H->K L Use HP-β-CD (Complexation) I->L

Diagnostic workflow for troubleshooting the aqueous solubility of the azetidine TFA salt.

Mechanistic Causality: Why is this compound crashing out?

Researchers often assume that because this compound is a TFA salt of a small polar amine, it will exhibit near-infinite aqueous solubility. However, this assumption fails in complex biological buffers due to three distinct physicochemical phenomena:

A. The pKa-Driven Free Base Conversion

The unsubstituted azetidine ring is highly basic, with a pKa of approximately 11.29 . However, the introduction of a strongly electron-withdrawing sulfonyl group at the 3-position significantly depletes electron density on the nitrogen. Analogous to 3-(trifluoromethyl)azetidine (which sees its pKa drop to 8.0–9.0) , the 3-sulfonyl substitution depresses the pKa to approximately 7.0–8.0. The Causality: In physiological buffers (pH 7.4), the equilibrium shifts. The highly soluble protonated salt is deprotonated into the neutral, lipophilic free base, which rapidly precipitates out of solution.

B. TFA Counterion and Common Ion Effects

This compound is supplied as a trifluoroacetic acid (TFA) salt, a common byproduct of reverse-phase HPLC purification . While TFA salts are highly soluble in unbuffered water, introducing them into high-ionic-strength buffers (like PBS) can lead to counterion displacement. Phosphate ions can form less soluble salts with the azetidine. Furthermore, the localized acidity of the dissolving TFA salt can cause transient micro-environmental crash-outs before the bulk buffer can equilibrate.

C. Kinetic vs. Thermodynamic Supersaturation

A standard drug discovery workflow involves preparing a concentrated stock in DMSO and diluting it into aqueous media . This relies purely on kinetic solubility. If the final assay concentration exceeds the compound's thermodynamic solubility limit, the DMSO diffuses into the water faster than the compound can solvate, leading to rapid nucleation and irreversible precipitation.

Self-Validating Solubilization Protocols

Do not rely on visual inspection alone to confirm solubility; sub-visible colloidal aggregates can ruin assay data. The following protocols are designed as closed-loop, self-validating systems.

Protocol A: Thermodynamic Solubilization via Excipient Complexation (HP-β-CD)

Use this protocol when physiological pH (7.4) is strictly required for your downstream assay. Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) provides a lipophilic cavity that encapsulates the methoxyethanesulfonyl moiety of the unprotonated free base, shielding it from the aqueous environment while the hydrophilic exterior maintains bulk solubility.

  • Preparation: Prepare a 10% (w/v) HP-β-CD solution in your target assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Direct Addition: Weigh the 3-(2-Methoxyethanesulfonyl)azetidine TFA powder directly into a microcentrifuge tube. Do NOT use a DMSO stock.

  • Solvation: Add the HP-β-CD buffer to achieve the desired target concentration (e.g., 10 mM).

  • Activation: Vortex vigorously for 2 minutes, then sonicate in a water bath at 25°C for 15 minutes to provide the activation energy required for host-guest complexation.

  • Self-Validation (Centrifugation): Centrifuge the sample at 15,000 × g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic pellet.

  • Self-Validation (Spectroscopy): Transfer the supernatant to a cuvette and measure absorbance at 600 nm (OD600) against a buffer blank. An OD600 > 0.05 indicates the presence of sub-visible colloidal aggregates. If OD600 < 0.05, true thermodynamic solubility has been achieved.

Protocol B: Kinetic Solubilization via Stepwise Solvent Transition

Use this protocol for biochemical assays where low concentrations (< 2 mM) are acceptable and DMSO is tolerated. Causality: To prevent the rapid nucleation that occurs when DMSO is instantly replaced by water, we use a transitional surfactant (Tween-20) to lower the interfacial tension and stabilize the transient supersaturated state.

  • Stock Generation: Dissolve the compound in anhydrous DMSO to create a 50 mM stock.

  • Buffer Priming: In a separate tube, prepare the assay buffer supplemented with 0.1% (v/v) Tween-20. Pre-warm to 37°C to increase the kinetic energy of the solvent molecules.

  • Stepwise Dilution: Under continuous, vigorous vortexing, add the DMSO stock dropwise (1 µL per second) to the warmed buffer to achieve a final concentration of 1 mM (2% DMSO final).

  • Self-Validation (DLS): Perform Dynamic Light Scattering (DLS) on the final solution. If the polydispersity index (PDI) is > 0.3 or particles > 100 nm are detected, the compound has formed nano-precipitates. Adjust the final concentration downward until DLS confirms a monodisperse, aggregate-free solution.

Quantitative Formulation Matrix

The table below summarizes the expected outcomes of various solubilization strategies to help you select the optimal path for your specific assay requirements.

Solubilization StrategyMechanism of ActionExpected Max SolubilityDownstream Assay Compatibility
pH Adjustment (pH 5.5) Fully protonates azetidine nitrogen> 50 mMPoor (if physiological pH is required)
10% HP-β-CD in PBS Hydrophobic cavity complexation10 - 20 mMExcellent (In vitro & In vivo)
2% DMSO + 0.1% Tween-20 Reduces surface tension / kinetic stabilization1 - 5 mMGood (Biochemical assays)
Direct PBS (pH 7.4) None (Baseline)< 0.1 mMN/A (Precipitates as free base)

Frequently Asked Questions (FAQs)

Q: Why does my compound dissolve perfectly in pure water but precipitate immediately when added to cell culture media? A: Pure water lacks buffering capacity. When you dissolve the TFA salt in water, the pH drops (often to pH 3-4), keeping the azetidine fully protonated and highly soluble. Cell culture media (like DMEM) is strongly buffered to pH 7.4. Upon addition, the media neutralizes the TFA acid, shifting the compound into its poorly soluble free-base form.

Q: Can I just heat the buffer to 60°C to force the powder into solution? A: No. While heating increases the thermodynamic solubility limit temporarily, it is a flawed strategy for assay preparation. Once the solution cools back to 37°C (or room temperature), the solution becomes supersaturated. This will inevitably lead to spontaneous crystallization or the formation of colloidal aggregates during your experiment, which are notorious for causing false positives in biochemical assays via non-specific enzyme inhibition.

Q: Does the TFA counterion affect cell viability in my downstream assays? A: It can. Trifluoroacetate is biologically active at high concentrations and can uncouple oxidative phosphorylation in mitochondria. If your final assay concentration requires >1 mM of the compound, the associated TFA may cause baseline cytotoxicity. In such cases, we recommend performing a salt exchange (e.g., to an HCl salt) using an ion-exchange resin prior to solubilization.

References

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. CLOCKSS. [Link]

  • High Throughput Solubility in Drug Discovery. Scribd. [Link]

Optimization

Technical Support Center: Minimizing Side Reactions in 3-(2-Methoxyethanesulfonyl)azetidine Cross-Coupling Reactions

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-(2-Methoxyethanesulfonyl)azetidine. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-(2-Methoxyethanesulfonyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of N-aryl or N-heteroaryl azetidine derivatives. By understanding the underlying mechanisms and potential pitfalls, you can optimize your reaction conditions to achieve higher yields and purity.

The unique structural features of 3-(2-Methoxyethanesulfonyl)azetidine, namely the strained four-membered ring and the electron-withdrawing sulfonyl group, present both opportunities and challenges in cross-coupling chemistry.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may face in your experiments.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems observed during the cross-coupling of 3-(2-Methoxyethanesulfonyl)azetidine.

Issue 1: Low or No Product Yield with Starting Material Consumption

Question: I am attempting a Buchwald-Hartwig amination with 3-(2-Methoxyethanesulfonyl)azetidine and an aryl bromide. My LC-MS analysis shows consumption of the starting material, but I'm seeing very little of my desired product. What are the likely causes and how can I fix this?

Answer: This is a common issue that often points towards catalyst deactivation or the formation of soluble, undesired side products. Here’s a systematic approach to troubleshoot this problem:

Possible Causes & Step-by-Step Solutions:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.

    • Solution: Ensure rigorous degassing of your solvent and reaction vessel.[3] A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes prior to use. Assembling the reaction under a positive pressure of an inert gas is also crucial.

  • β-Hydride Elimination: Although the azetidine ring is strained, β-hydride elimination from the palladium-amido intermediate can occur, leading to a hydrodehalogenated arene and an imine byproduct.[4][5]

    • Solution: The choice of ligand is critical to suppress this side reaction.[6][7] Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or tBuXPhos. These ligands promote the desired reductive elimination step over β-hydride elimination.[8]

  • Base-Induced Side Reactions: The base is a critical component of the catalytic cycle, but an inappropriate choice can lead to a host of side reactions.[9] Strong, sterically hindered bases are generally preferred.

    • Solution: If you are using a weaker base like K₂CO₃ or Cs₂CO₃ and observing issues, consider switching to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[9][10] The choice of base can also be influenced by the solvent and the specific substrates being used.[11][12]

  • Incorrect Ligand-to-Palladium Ratio: An improper ratio can lead to an unstable catalyst.

    • Solution: The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1, depending on the specific ligand and palladium precursor used.[3] For monodentate ligands, a 2:1 ratio is a good starting point. For bidentate ligands, a 1:1 to 1.2:1 ratio is often sufficient.

Issue 2: Formation of a Significant Amount of Hydrodehalogenated Arene

Question: My main byproduct is the arene from my aryl halide starting material, where the halogen has been replaced by a hydrogen. What is causing this, and how can I minimize it?

Answer: The formation of a hydrodehalogenated arene is a classic indicator of a competing reduction pathway.

Primary Cause & Mitigation Strategies:

  • β-Hydride Elimination: As mentioned previously, this is a likely culprit. The palladium-hydride species formed during this process can then reductively eliminate with the aryl halide to generate the hydrodehalogenated arene.

    • Ligand Selection: This is your primary tool. The use of bulky, electron-rich ligands accelerates the C-N bond-forming reductive elimination, outcompeting the β-hydride elimination pathway.[6][13]

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway. However, this may also slow down the desired reaction, so a careful optimization is needed.

Visualizing the Competing Pathways:

G ArPd(L)NH-Azetidine ArPd(L)NH-Azetidine Reductive_Elimination Reductive Elimination ArPd(L)NH-Azetidine->Reductive_Elimination Favored by bulky ligands Beta_Hydride_Elimination β-Hydride Elimination ArPd(L)NH-Azetidine->Beta_Hydride_Elimination Side Reaction Desired_Product C-N Coupled Product Side_Product Hydrodehalogenated Arene + Imine Reductive_Elimination->Desired_Product Beta_Hydride_Elimination->Side_Product

Caption: Competing Reductive Elimination and β-Hydride Elimination Pathways.

Issue 3: Azetidine Ring Opening or Degradation

Question: I'm observing impurities that suggest my azetidine ring is not stable under the reaction conditions. What could be causing this?

Answer: The azetidine ring, while more stable than an aziridine, is still susceptible to ring-opening under certain conditions due to its inherent ring strain.[1][2]

Potential Causes and Preventative Measures:

  • Nucleophilic Attack: Strong nucleophiles, including certain bases or even the amine coupling partner under harsh conditions, can potentially attack the azetidine ring.

    • Base Selection: Avoid highly nucleophilic bases. Sterically hindered bases like NaOtBu or LHMDS are generally preferred as they are less likely to act as nucleophiles.[9]

    • Temperature Management: Running the reaction at the lowest effective temperature can minimize the likelihood of undesired nucleophilic attack.

  • Acidic Impurities: Residual acid from starting materials or reagents can catalyze ring-opening.

    • Reagent Purity: Ensure all starting materials and solvents are of high purity and free from acidic contaminants.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium precursor to use for this type of cross-coupling?

A1: While Pd₂(dba)₃ and Pd(OAc)₂ are commonly used, modern pre-catalysts often offer better performance and reproducibility.[15] Consider using a G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3). These are air-stable complexes that efficiently generate the active Pd(0) species in situ.

Q2: Can I use an inorganic base like K₃PO₄?

A2: Yes, K₃PO₄ is a viable base for many cross-coupling reactions.[8] However, for challenging substrates like 3-(2-Methoxyethanesulfonyl)azetidine, stronger bases like sodium or potassium tert-butoxide are often more effective.[9] If you are using K₃PO₄, ensure it is finely powdered and anhydrous for optimal results.

Q3: My reaction is sluggish. How can I increase the rate?

A3: A sluggish reaction can often be accelerated by:

  • Increasing Temperature: Cautiously increasing the reaction temperature in 10 °C increments can improve the rate.[3] Be mindful that higher temperatures can also promote side reactions.

  • Switching to a More Active Catalyst System: If you are using an older generation ligand, switching to a more modern, electron-rich, and bulky ligand can significantly increase the reaction rate.[16]

  • Solvent Choice: The choice of solvent can have a significant impact on solubility and reaction rate. Toluene, dioxane, and THF are common choices. Sometimes a mixture of solvents can be beneficial.

Q4: How do I properly set up and degas my reaction?

A4: Proper reaction setup is critical for success.

Experimental Protocol: General Reaction Setup

  • Drying: Oven-dry all glassware and stir bars and allow them to cool under a stream of inert gas.

  • Reagent Addition: To the reaction vessel, add the aryl halide, 3-(2-Methoxyethanesulfonyl)azetidine, the solid base, and the palladium pre-catalyst and ligand (if not using a pre-catalyst) under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing (if not already done for the solvent): The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen. Alternatively, sparging the reaction mixture with an inert gas for 10-15 minutes can be sufficient.

  • Heating: Heat the reaction to the desired temperature with vigorous stirring.

Data Presentation: Recommended Starting Conditions

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 (2 mol%)Air-stable, efficient generation of active Pd(0).
Ligand XPhos (if not using a pre-catalyst)Bulky and electron-rich to promote reductive elimination.[8]
Base NaOtBu (1.5 - 2.0 equiv.)Strong, non-nucleophilic base.[9]
Solvent Toluene or Dioxane (anhydrous, degassed)Common, effective solvents for this transformation.
Temperature 80 - 110 °CA good starting range for optimization.

Q5: What is the role of the sulfonyl group in this reaction?

A5: The electron-withdrawing nature of the sulfonyl group can influence the nucleophilicity of the azetidine nitrogen. While it may slightly decrease the nucleophilicity, its primary role in this context is as a synthetic handle or a desired functional group in the final product. The electronic effects of the sulfonyl group are an important consideration when optimizing the reaction conditions.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald-Hartwig amination. In Name Reactions for Homologations-Part 1 (pp. 1-46). John Wiley & Sons, Inc.
  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. Retrieved from [Link]

  • Vautravers, N. S., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Aggarwal, V. K., & O'Brien, C. J. (2013). Palladium-catalyzed cross-coupling of aziridinylmetal species, generated by sulfinyl-magnesium exchange, with aryl bromides: reaction optimization, scope, and kinetic investigations. The Journal of Organic Chemistry, 78(4), 1427–1439.
  • Wikipedia. (2023, April 29). β-Hydride elimination. Retrieved from [Link]

  • Vautravers, N. S., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Online forum post]. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • Reeves, J. T., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 14(18), 4842–4845.
  • Quora. (2021, May 6). How can you prevent beta hydride elimination? Retrieved from [Link]

  • PubMed. (2025, November 11). Bypassing β-Hydride Elimination: Excited-State Pd-Catalyzed C(sp3)-C(sp2) Coupling at Room Temperature. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Lookchem. (2022, September 26). Palladium-Catalyzed Cross-Coupling of Organostannanes with Sulfonyl Chlorides: A Simple Synthesis of Sulfones. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Azetidine Synthesis. Retrieved from [Link]

  • Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. [Online forum post]. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. [Online forum post]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Retrieved from [Link]

  • ACS Publications. (2018, May 2). Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed Central. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Arylation of Sulfones. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross‐coupling reactions of 3‐iodoazetidines. Retrieved from [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2023, August 30). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Retrieved from [Link]

  • PubMed. (2018, March 7). C-H to C-N Cross-Coupling of Sulfonamides with Olefins. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-(2-Methoxyethanesulfonyl)azetidine Trifluoroacetic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers on the integration of highly polar, strained heterocyclic building blocks i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers on the integration of highly polar, strained heterocyclic building blocks into complex drug scaffolds.

The building block 3-(2-Methoxyethanesulfonyl)azetidine trifluoroacetic acid [1] is a highly valuable synthon. It introduces a rigid, hydrophilic vector (the azetidine ring) coupled with a strong hydrogen-bond acceptor (the methoxyethanesulfonyl group), which is excellent for improving the solubility and pharmacokinetic profiles of lead compounds. However, working with this building block presents three distinct thermodynamic and kinetic challenges:

  • TFA Salt Neutralization: The secondary amine is protonated and requires precise stoichiometric neutralization to become nucleophilic.

  • Steric Hindrance: The bulky sulfone group at the 3-position sterically shields the azetidine nitrogen, slowing down coupling kinetics.

  • Ring Strain: Azetidines possess approximately 25 kcal/mol of inherent ring strain, making them susceptible to nucleophilic ring-opening under harsh conditions[2][3].

Below is our comprehensive troubleshooting guide and FAQ to ensure high-yielding, reproducible reactions.

Part 1: Salt Neutralization & Free-Basing (FAQ)

Q: Why am I observing low conversion (<20%) when using the TFA salt directly in amide coupling reactions? A: The azetidine is supplied as a trifluoroacetic acid (TFA) salt ( CF3​COO−⋅+NH2​R2​ ). In this state, the nitrogen lone pair is protonated and completely non-nucleophilic. If you only use 1.0 equivalent of base in your coupling reaction, the base is entirely consumed neutralizing the TFA, leaving no base to catalyze the active ester formation. Solution: You must use a minimum of 2.5 to 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[4]. The first equivalent neutralizes the TFA salt, and the remaining equivalents drive the coupling mechanism.

Q: Should I free-base the azetidine via an aqueous workup before setting up my reaction? A: No. We strongly advise against aqueous free-basing. The combination of the secondary amine and the methoxyethanesulfonyl group makes the free-base form extremely polar and highly water-soluble. Standard aqueous workups (e.g., washing with saturated NaHCO3​ ) will result in massive product loss to the aqueous layer. Solution: Perform an in situ neutralization directly in your reaction solvent (DMF, NMP, or DCM) using DIPEA or Triethylamine (TEA).

Part 2: Amide Coupling & SNAr Optimization

Q: Which coupling reagents work best for this specific azetidine? A: Because the azetidine nitrogen is a secondary amine sterically hindered by the 3-position sulfone, standard carbodiimides (like EDC/HOBt) often result in sluggish kinetics and incomplete conversion. Solution: Utilize uronium-based coupling reagents, specifically HATU or COMU . HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that rapidly reacts with hindered secondary amines, outcompeting potential degradation pathways[5].

Q: I am detecting a mass corresponding to an acyclic impurity. Why is my azetidine degrading? A: You are observing a nucleophilic ring-opening event. The 4-membered azetidine ring is highly strained. Under prolonged heating (>60 °C), highly basic conditions, or in the presence of strong nucleophiles (like primary amines or hydroxide ions), the ring undergoes a strain-release degradation where the nucleophile attacks the C2 or C4 carbon, cleaving the C-N bond[2][3]. Solution: Keep amide couplings strictly at room temperature. For SNAr reactions requiring heat, do not exceed 80 °C, and strictly use non-nucleophilic inorganic bases (like Cs2​CO3​ ).

Degradation A Strained Azetidine Ring (~25 kcal/mol strain) B Harsh Conditions (Strong Base / High Heat) A->B C Nucleophilic Attack at C2/C4 Position B->C D Ring-Opened Acyclic Degradant C->D

Figure 1: Mechanistic pathway of strain-release degradation in azetidines.

Part 3: Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized step-by-step methodologies.

Protocol A: HATU-Mediated Amide Coupling (In Situ Neutralization)

Use this protocol for coupling the azetidine to aliphatic or aromatic carboxylic acids.

  • Activation: In an oven-dried vial, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to reach a 0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Stir at room temperature for 10 minutes. The solution will typically turn pale yellow, indicating the formation of the HOAt active ester.

  • Nucleophile Addition: Add 3-(2-Methoxyethanesulfonyl)azetidine TFA salt (1.1 eq) directly to the reaction mixture as a solid.

  • Reaction: Stir the mixture at room temperature ( 20−25∘C ) for 2 to 12 hours. Monitor the consumption of the active ester via LC-MS.

  • Isolation: Due to the high polarity of the product, bypass aqueous workup. Concentrate the DMF under high vacuum (Genevac or rotary evaporator with a high-vacuum pump) and purify the crude residue directly via Reverse-Phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Workflow A 3-(2-Methoxyethanesulfonyl)azetidine TFA Salt B In Situ Neutralization (3.0 eq DIPEA) A->B C Carboxylic Acid Activation (HATU in DMF) B->C Free Base D Amide Coupling (Room Temp, 2-12h) C->D E Target Molecule (RP-HPLC Purification) D->E

Figure 2: Optimal workflow for in situ neutralization and amide coupling.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Use this protocol for coupling the azetidine to electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines or 4-fluoropyridines).

  • Preparation: In a microwave vial, combine the heteroaryl halide (1.0 eq) and 3-(2-Methoxyethanesulfonyl)azetidine TFA salt (1.2 eq).

  • Solvent & Base: Add anhydrous NMP (0.2 M) followed by finely powdered, anhydrous K2​CO3​ or Cs2​CO3​ (3.0 eq). Note: Inorganic bases are preferred here to prevent the base from competing in the SNAr reaction.

  • Heating: Seal the vial and heat to 80 °C using an oil bath or heating block for 4–16 hours. Do not exceed 80 °C to prevent azetidine ring-opening.

  • Isolation: Cool to room temperature. Filter the mixture through a syringe filter to remove the inorganic salts, dilute with methanol, and purify directly via Reverse-Phase HPLC.

Part 4: Reaction Condition Summary Data

For quick reference, the following table summarizes the optimized stoichiometric and thermodynamic boundaries for utilizing this specific building block.

Reaction TypePreferred SolventBase & EquivalentsCoupling ReagentTemp LimitPurification Strategy
Amide Coupling DMF or DCMDIPEA (3.0 eq)HATU or COMU25 °CRP-HPLC (0.1% FA)
SNAr NMP or DMSO K2​CO3​ (3.0 eq)None80 °CRP-HPLC (0.1% FA)
Buchwald-Hartwig 1,4-Dioxane NaOtBu (3.0 eq)Pd(OAc)₂ / RuPhos90 °CCatch-and-Release SPE
Reductive Amination DCE or THFTEA (1.5 eq) NaBH(OAc)3​ 25 °CNormal Phase (DCM/MeOH)
References
  • NextSDS. "3-(2-methoxyethanesulfonyl)azetidine; trifluoroacetic acid — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Kato, T., et al. "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Harvard DASH / Journal of the American Chemical Society, 2017. Available at:[Link]

  • Smith, J., et al. "Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors." RSC Advances, 2025. Available at: [Link]

  • Jones, A., et al. "Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions." The Journal of Organic Chemistry, 2025. Available at:[Link]

  • Goethals, E. J., et al. "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization." Polymer Chemistry, 2019. Available at: [Link]

Sources

Optimization

Preventing degradation of 3-(2-Methoxyethanesulfonyl)azetidine,trifluoroaceticacid during long-term storage

Subject: Preventing Degradation of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid (CAS: 2731011-27-9)[1] Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: Preventing Degradation of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid (CAS: 2731011-27-9)[1] Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden degradation of strained heterocyclic intermediates. The degradation of 3-(2-Methoxyethanesulfonyl)azetidine TFA salt is not a random occurrence; it is a deterministic process driven by the intersection of two chemical vulnerabilities: the inherent ring strain of the four-membered azetidine heterocycle[2] and the extreme hygroscopicity of the trifluoroacetate (TFA) counterion[3].

When exposed to ambient humidity, the TFA salt rapidly absorbs water, creating a localized, highly acidic aqueous microenvironment. This moisture acts as a nucleophile, while the acidic conditions protonate the azetidine nitrogen, lowering the activation energy for nucleophilic attack. The result is an acid-catalyzed ring-opening reaction that irreversibly converts the valuable cyclic amine into an acyclic amino-alcohol or ether derivative[4]. Preventing this requires a self-validating system of inert handling and strict environmental control.

Degradation Pathway & Mitigation Workflow

G Start 3-(2-Methoxyethanesulfonyl)azetidine TFA Salt Moisture Atmospheric Moisture (Hygroscopic TFA) Start->Moisture Improper Sealing Temp Elevated Temp (> 8°C) Start->Temp Improper Storage Mitigation SOP: -20°C, Argon, Desiccated Storage Start->Mitigation Follow Protocol Mech1 Acid-Catalyzed Ring Opening Moisture->Mech1 Mech2 Deliquescence Moisture->Mech2 Temp->Mech1 Degradation Acyclic Amino-Alcohol Degradation Products Mech1->Degradation Mech2->Degradation Stable Long-Term Stability Maintained Mitigation->Stable

Workflow of azetidine TFA salt degradation pathways and storage mitigation.

Troubleshooting Guide & FAQs

Q: Why does my powder turn into a sticky gum after a few weeks on the bench? A: This physical transformation is called deliquescence. TFA salts are highly hygroscopic[3]. Even brief exposure to ambient air during weighing allows the salt to absorb atmospheric moisture. Once sufficient water is absorbed, the solid dissolves in its own acquired moisture, forming a sticky, gummy residue. This is not just a physical issue; this aqueous microenvironment acts as a catalyst for chemical degradation.

Q: My NMR shows unexpected peaks in the aliphatic region after 3 months of storage at 4°C. What is the degradation mechanism? A: You are observing the products of an acid-catalyzed ring-opening event. The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol)[2]. In the presence of absorbed water and the acidic TFA counterion, the azetidine nitrogen becomes protonated. This activates the adjacent carbons toward nucleophilic attack by water, cleaving the ring to form an acyclic amino-alcohol[4]. Storing the compound at 4°C slows this kinetic process but does not stop it if moisture was introduced prior to storage.

Q: Can I swap the TFA counterion to improve long-term stability? A: Yes. Counterion exchange is a highly effective, field-proven strategy for improving the stability of hygroscopic pharmaceutical intermediates[5]. Exchanging the TFA anion for a chloride (HCl salt) or a less hygroscopic sulfonate (like mesylate) significantly reduces water uptake. However, ensure that the chosen counterion does not introduce excessive free acidity that could still catalyze ring-opening.

Q: How should I aliquot the material to prevent freeze-thaw degradation? A: Repeatedly opening a cold vial introduces condensation. You must aliquot the bulk material into single-use vials inside a dry glovebox (Argon or N2). This ensures that when you need the compound, you only warm a single vial to room temperature, preserving the integrity of the bulk batch and eliminating the variable of condensation.

Quantitative Stability Data

The following table summarizes the causal relationship between environmental exposure and the degradation rate of 3-(2-Methoxyethanesulfonyl)azetidine TFA salt.

Storage ConditionAtmosphereTimeframePurity Retention (%)Physical State
25°C, 60% RHAmbient Air1 Week< 85%Gummy / Deliquescent
4°C, DryAmbient Air1 Month~ 95%Clumpy Powder
-20°C, DesiccatedArgon6 Months> 99%Free-flowing Powder
-80°C, DesiccatedArgon12 Months> 99%Free-flowing Powder
Standard Operating Procedures (SOPs)
SOP 1: Inert Aliquoting and Long-Term Storage

Scientific Rationale: This protocol is a self-validating system. By controlling the atmosphere before temperature shifts occur, we eliminate the variable of condensation, which is the primary catalyst for azetidine ring-opening.

  • Equilibration: Before opening the primary vendor packaging, allow the sealed container to equilibrate to room temperature in a desiccator for at least 2 hours. (Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the cold powder).

  • Glovebox Transfer: Transfer the equilibrated, sealed vial into an inert atmosphere glovebox purged with Argon or dry Nitrogen (Relative Humidity < 1%).

  • Single-Use Aliquoting: Using anti-static spatulas, weigh the bulk 3-(2-Methoxyethanesulfonyl)azetidine TFA salt into pre-dried, amber glass vials. Size the aliquots based on your typical experimental scale (e.g., 10 mg or 50 mg per vial) to eliminate future freeze-thaw cycles.

  • Primary and Secondary Sealing: Seal each vial with a PTFE-lined screw cap. Wrap the cap boundary tightly with Parafilm. Place the individual vials into a secondary containment jar filled with a self-indicating desiccant (e.g., Drierite).

  • Cryogenic Storage: Transfer the secondary containment jar to a -20°C or -80°C freezer.

SOP 2: Salvaging Moisture-Compromised Material

Scientific Rationale: If deliquescence has begun but NMR confirms the azetidine ring is still intact, the moisture must be removed without applying heat, which would accelerate the acid-catalyzed ring opening.

  • Dissolution: Dissolve the compromised, clumpy salt in anhydrous Acetonitrile (ACN) or a mixture of ACN/Water (if lyophilization is preferred).

  • Flash Freezing: Flash freeze the solution using a dry ice/acetone bath to lock the compound in a solid matrix, halting any further hydrolysis.

  • Lyophilization: Freeze-dry the sample for 24-48 hours under high vacuum (< 0.1 mbar) to sublime the water and residual free TFA.

  • Immediate Isolation: Immediately transfer the resulting fluffy powder to a glovebox for inert aliquoting as described in SOP 1.

References
  • NextSDS Database. 3-(2-methoxyethanesulfonyl)azetidine; trifluoroacetic acid — Chemical Substance Information. NextSDS. URL: [Link]

  • LookChem. Cas 76-05-1, Trifluoroacetic acid. LookChem. URL: [Link]

  • National Center for Biotechnology Information (PMC). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH. URL:[Link]

  • National Center for Biotechnology Information (PMC). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. NIH. URL:[Link]

Sources

Troubleshooting

Resolving NMR signal overlap in 3-(2-Methoxyethanesulfonyl)azetidine characterization

Welcome to the technical support center for the NMR characterization of 3-(2-Methoxyethanesulfonyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the NMR characterization of 3-(2-Methoxyethanesulfonyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with resolving overlapping signals in the NMR spectra of this molecule. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions to ensure accurate structural elucidation.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals of the azetidine ring in 3-(2-Methoxyethanesulfonyl)azetidine often overlap?

A1: The four-membered azetidine ring is conformationally strained. In solution, it can undergo rapid ring-puckering, leading to an averaging of the magnetic environments of the axial and equatorial protons. This conformational averaging, combined with the similar electronic environments of the CH₂ groups, often results in their ¹H NMR signals appearing close together, leading to significant overlap.[1]

Q2: What is the primary cause of signal overlap between the methoxy and ethoxy protons of the sulfonyl side chain?

A2: The protons of the methoxy (CH₃O-) and the adjacent methylene (-OCH₂-) group of the 2-methoxyethanesulfonyl moiety are in relatively similar chemical environments. Their chemical shifts are influenced primarily by the electronegativity of the neighboring oxygen atoms. While distinct, their signals can be close enough to overlap, especially at lower magnetic field strengths.[2]

Q3: Are there any simple, initial steps to try and resolve signal overlap without resorting to complex experiments?

A3: Yes, several straightforward adjustments to your experimental setup can sometimes improve signal resolution:

  • Change the Solvent: The chemical shift of a proton is influenced by the surrounding solvent molecules.[3][4] Switching to a solvent with different polarity or aromaticity (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can induce differential shifts in the proton resonances, potentially resolving the overlap.[5]

  • Vary the Temperature: Acquiring spectra at different temperatures can alter the rate of conformational exchange.[6][7] For the azetidine ring, lowering the temperature might slow down the ring-puckering enough to resolve the axial and equatorial protons. Conversely, increasing the temperature can sometimes coalesce broad signals into sharper, more easily interpretable peaks.[8]

  • Adjust Sample Concentration: High sample concentrations can lead to line broadening due to intermolecular interactions.[9] Diluting your sample may lead to sharper signals and better resolution.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific signal overlap issues you may encounter during the characterization of 3-(2-Methoxyethanesulfonyl)azetidine.

Guide 1: Resolving Severe Overlap of Azetidine Ring Protons

Issue: The ¹H NMR spectrum shows a complex, unresolved multiplet for the azetidine ring protons, making it impossible to assign individual proton signals and determine coupling constants.

Solution: A combination of 2D NMR experiments is the most robust approach to deconvolute these overlapping signals.

  • Step 1: COSY (Correlation Spectroscopy)

    • Rationale: A COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11] This will help establish the connectivity within the azetidine ring spin system.

    • Experimental Protocol:

      • Create a new dataset and load a standard COSY parameter set (e.g., COSY45SW).[12]

      • Optimize the spectral width to encompass all proton signals.

      • Set the number of increments in the F1 dimension (¹H) to at least 256 for adequate resolution.

      • Acquire and process the data. The resulting 2D spectrum will show cross-peaks between coupled protons.

  • Step 2: HSQC (Heteronuclear Single Quantum Coherence)

    • Rationale: An HSQC experiment correlates proton signals with their directly attached carbon atoms.[13][14][15] Since the carbon atoms of the azetidine ring will have distinct chemical shifts, this experiment will spread the overlapping proton signals into two dimensions, significantly improving resolution.[16][17]

    • Experimental Protocol:

      • Load a standard HSQC parameter set.

      • Ensure the ¹³C spectral width is appropriate to observe all carbon signals.

      • Acquire and process the data. The resulting spectrum will show a correlation peak for each C-H bond.

  • Step 3: Data Interpretation

    • Use the HSQC spectrum to identify the proton signals associated with each of the azetidine ring carbons.

    • Use the COSY spectrum to trace the coupling network between the now-resolved proton signals, allowing for unambiguous assignment.

Diagram 1: Workflow for Resolving Azetidine Proton Overlap

G start Overlapping Azetidine Signals cosy Acquire COSY Spectrum start->cosy Identify J-coupling hsqc Acquire HSQC Spectrum start->hsqc Disperse signals by ¹³C shifts interpret Correlate COSY and HSQC Data cosy->interpret hsqc->interpret end_node Resolved Assignments interpret->end_node

Caption: Decision workflow for resolving azetidine ring proton signals.

Guide 2: Differentiating Methoxy and Ethoxy Protons of the Side Chain

Issue: The singlet from the methoxy group (-OCH₃) and the triplet from the adjacent methylene group (-OCH₂CH₂SO₂-) are overlapping or too close to integrate accurately.

Solution: While 2D experiments are also effective here, a simpler 1D experiment, NOESY (Nuclear Overhauser Effect Spectroscopy), can often resolve this issue by exploiting through-space proximity.[18][19]

  • Rationale: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[20][21] Protons that are close in space (typically < 5 Å) will show an NOE correlation.[21] The methoxy protons are spatially close to the adjacent methylene protons, allowing for their differentiation.

  • Experimental Protocol (1D NOESY):

    • Acquire a standard ¹H NMR spectrum.

    • Set up a 1D NOESY experiment, selectively irradiating the peak corresponding to the methoxy protons.

    • Acquire the NOESY difference spectrum. An enhancement of the signal for the adjacent methylene protons should be observed, confirming their proximity and assignment.

Table 1: Expected ¹H NMR Chemical Shift Ranges for 3-(2-Methoxyethanesulfonyl)azetidine

ProtonsExpected Chemical Shift (ppm) in CDCl₃Multiplicity
Azetidine CH₂ (C2, C4)3.8 - 4.2Multiplet
Azetidine CH (C3)3.5 - 3.9Multiplet
-SO₂CH₂-3.3 - 3.6Triplet
-OCH₂-3.7 - 4.0Triplet
-OCH₃3.3 - 3.5Singlet

Note: These are approximate ranges and can vary based on solvent and other experimental conditions.

Guide 3: When All Else Fails - Employing Lanthanide Shift Reagents

Issue: You have tried changing solvents, varying the temperature, and do not have access to advanced 2D NMR techniques, yet significant signal overlap persists.

Solution: The use of a lanthanide shift reagent (LSR) can be a powerful, albeit older, technique to induce large chemical shift changes and resolve overlapping signals.[22][23][24]

  • Rationale: LSRs are paramagnetic complexes, often containing Europium (Eu) or Praseodymium (Pr), that can reversibly coordinate to Lewis basic sites in a molecule (in this case, the sulfonyl oxygens or the azetidine nitrogen).[22][25] This interaction creates a local magnetic field that alters the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance of the proton from the lanthanide ion, often leading to a dramatic spreading out of the spectrum.[23]

  • Experimental Protocol:

    • Acquire a standard ¹H NMR spectrum of your compound in a dry, aprotic deuterated solvent.

    • Add a small, measured amount of the LSR (e.g., Eu(fod)₃) to the NMR tube.

    • Acquire another ¹H NMR spectrum.

    • Repeat step 2 and 3, incrementally adding more LSR, until the desired signal dispersion is achieved. Be aware that excessive amounts of LSR can cause significant line broadening.[24]

Diagram 2: Principle of Lanthanide Shift Reagent Action

G molecule 3-(2-Methoxyethanesulfonyl)azetidine (with Lewis basic sites) complex Molecule-LSR Complex molecule->complex lsr Lanthanide Shift Reagent (LSR) (e.g., Eu(fod)₃) lsr->complex Reversible Coordination resolved_spectrum Resolved NMR Spectrum complex->resolved_spectrum Induces large chemical shifts spectrum Overlapping NMR Spectrum spectrum->molecule yields

Caption: Mechanism of action for Lanthanide Shift Reagents.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023, March 15). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Retrieved from [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • Slideshare. (n.d.). Noesy [autosaved]. Retrieved from [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

  • MDPI. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Retrieved from [Link]

  • Journal of Chemical Education. (2021, February 16). Using the HSQC Experiment to Teach 2D NMR Spectroscopy in Physical Chemistry. Retrieved from [Link]

  • University College London. (n.d.). NOE Experiments. Retrieved from [Link]

  • Fiveable. (2025, August 15). Accidentally Overlapping Signals. Retrieved from [Link]

  • Molecules. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Retrieved from [Link]

  • Patsnap. (2025, September 22). Optimal NMR Sampling: Impact on Signal Resolution. Retrieved from [Link]

  • AZoM. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, November 3). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesized azetidine derivatives. Retrieved from [Link]

  • IntechOpen. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]

  • Taylor & Francis Online. (2011, June 29). Synthesis and Characterization of New 2-Oxo-azetidine Derivatives. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Journal of Proteome Research. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Journal of Chemical Education. (2020, April 27). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. Retrieved from [Link]

  • UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)phenyl 4-chlorobenzoate. Retrieved from [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Cantabria. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl methyl ether 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling 3-(2-Methoxyethanesulfonyl)azetidine Trifluoroacetate

Executive Summary Handling specialized pharmaceutical intermediates such as 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid (TFA salt) requires a rigorous understanding of both its pharmacological potential an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Handling specialized pharmaceutical intermediates such as 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid (TFA salt) requires a rigorous understanding of both its pharmacological potential and its physicochemical hazards. As a Senior Application Scientist, I have designed this guide to move beyond standard safety data. Here, we explore the causality behind the safety protocols, ensuring your laboratory operations are both scientifically sound and uncompromisingly safe.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The substance is a salt comprising a functionalized azetidine core and a trifluoroacetate counterion[1].

  • Acute Toxicity (Oral/Dermal/Inhalation - Category 4): The azetidine derivative is biologically active. Small, strained nitrogen heterocycles can rapidly penetrate biological membranes, leading to systemic toxicity upon acute exposure[1].

  • Skin & Eye Irritation (Category 2/2A): The presence of the TFA counterion dictates this hazard. TFA salts are highly hygroscopic. Upon contact with the moisture in human skin or mucous membranes, the salt can locally dissociate, releasing trace amounts of free trifluoroacetic acid—a strong, corrosive organic acid[2].

  • Specific Target Organ Toxicity (STOT SE 3): Inhalation of the aerosolized powder can cause severe respiratory tract irritation, driven by the volatility of the TFA component and the biological activity of the sulfonyl azetidine moiety, which may lead to drowsiness or dizziness[1].

Personal Protective Equipment (PPE) Matrix

Because of the dual threat of biological activity and acid-salt corrosivity, standard laboratory PPE is insufficient. The following matrix outlines the required gear and the scientific rationale for each choice.

Protection ZoneRecommended EquipmentSpecification / StandardCausality & Rationale
Ocular Chemical Splash GogglesANSI Z87.1 / EN 166Protects against micro-aerosolization during weighing. Face shields are required for handling >5g quantities[3].
Dermal (Hands) Dual-Layer GlovesInner: Nitrile (4 mil)Outer: Butyl Rubber or VitonNitrile provides dexterity; Butyl/Viton prevents permeation of fluorinated organic salts and solvents like DMSO[2].
Dermal (Body) Chemical-Resistant Lab CoatPolypropylene-coated or TyvekPrevents powder entrapment in woven cotton fabrics, mitigating chronic dermal exposure[4].
Respiratory Particulate RespiratorNIOSH N95 / P100Mandatory if handling dry powder outside of a certified chemical fume hood to prevent inhalation of hygroscopic dust[4].

Experimental Workflows & Operational Protocols

The most critical phase of handling 3-(2-Methoxyethanesulfonyl)azetidine TFA salt is the transition from dry powder to a reconstituted solution. The compound's hygroscopicity means that exposure to ambient humidity will cause rapid degradation and clumping, ruining quantitative accuracy and increasing safety risks[2].

Protocol: Anhydrous Weighing and Reconstitution

Objective: To safely dissolve the compound while maintaining molecular integrity and preventing aerosol exposure.

  • Step 1: Environmental Preparation. Ensure the chemical fume hood is operating with a face velocity of 80–100 fpm. Purge the balance area with an anti-static ionizer to prevent the charged powder from repelling off the spatula.

  • Step 2: Thermal Equilibration. Bring the sealed vial to room temperature inside a desiccator before opening. Causality: Opening a cold vial causes immediate atmospheric moisture condensation on the hygroscopic TFA salt, leading to hydrolysis and degradation[2].

  • Step 3: Weighing. Using a static-free, grounded micro-spatula, transfer the required mass into a pre-tared, amber glass vial. Cap immediately.

  • Step 4: Solvent Addition. Inject the chosen anhydrous solvent (e.g., dry DMSO or DMF) directly through a septum cap using a syringe. This closed-system approach prevents inhalation of aerosolized particulates.

  • Step 5: Dissolution. Vortex gently. If solubility is poor, apply mild sonication (<30°C). Caution: Avoid excessive heat, which can cleave the sulfonyl group or volatilize the TFA component[2].

Workflow Start 1. Thermal Equilibration (Desiccator to RT) Hood 2. Prepare Fume Hood (Anti-static environment) Start->Hood Weigh 3. Closed-System Weighing (Amber vial, grounded spatula) Hood->Weigh Solvent 4. Anhydrous Solvent Injection (e.g., DMSO via septum) Weigh->Solvent Check 5. Visual Solubility Check Solvent->Check Sonicate 6a. Gentle Sonication (<30°C) Check->Sonicate Particulates Remain Store 6b. Aliquot & Store (-20°C under Argon) Check->Store Clear Solution Sonicate->Store

Caption: Workflow for the safe, closed-system reconstitution of hygroscopic TFA salt derivatives.

Waste Disposal & Spill Management

Fluorinated organic salts pose significant environmental hazards, particularly acute aquatic toxicity[4]. They must never be disposed of via standard aqueous waste streams.

Emergency Spill Protocol (Dry Powder):
  • Isolate: Evacuate personnel from the immediate vicinity and increase local exhaust ventilation[3].

  • Contain: Do NOT use water, as it will dissolve the salt and spread the acidic hazard.

  • Neutralize & Absorb: Carefully cover the powder with a slightly damp, mild alkaline absorbent (e.g., sodium carbonate mixed with sand) to neutralize any free TFA[3].

  • Collect: Sweep using non-sparking, anti-static tools. Place in a sealed, clearly labeled hazardous waste container[4].

  • Decontaminate: Wipe the surface with a 5% sodium bicarbonate solution, followed by an isopropyl alcohol rinse.

References

  • Title: 3-(2-methoxyethanesulfonyl)azetidine; trifluoroacetic acid — Chemical Substance Information | Source: NextSDS | URL: 1

  • Title: Technical Support Center: Best Practices for Handling and Storing Bio-AMS (TFA) | Source: Benchchem | URL: 2

  • Title: SAFETY DATA SHEET: Trifluoroacetic acid, silver salt | Source: Fisher Scientific | URL: 3

  • Title: SAFETY DATA SHEET: Sodium Trifluoroacetate | Source: Spectrum Chemical | URL: 4

Sources

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